ethyloctahydro-1H-quinolizine-9a-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,2,3,4,6,7,8,9-octahydroquinolizine-9a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-11(14)12-7-3-5-9-13(12)10-6-4-8-12/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDZRXQJQZSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCN1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of ethyloctahydro-1H-quinolizine-9a-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyloctahydro-1H-quinolizine-9a-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinolizidine alkaloid scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds. The synthesis of specifically substituted derivatives, such as ethyloctahydro-1H-quinolizine-9a-carboxylate, presents unique challenges and opportunities in medicinal chemistry and drug development. This guide provides a comprehensive overview of a robust and logical synthetic strategy for this target molecule. We will delve into the rationale behind the chosen synthetic pathway, which leverages a Dieckmann condensation as the key ring-forming step. Detailed experimental protocols, mechanistic insights, and discussions on stereochemical control are provided to enable researchers to successfully synthesize this and related quinolizidine derivatives.
Introduction: The Significance of the Quinolizidine Core
The quinolizidine ring system, a nitrogen-containing fused bicyclic heterocycle, is the core structure of a wide array of alkaloids found in the plant kingdom, particularly in the Lupinus genus.[1][2] These natural products, including well-known examples like lupinine and matrine, exhibit a broad spectrum of biological activities.[3] The rigid, conformationally restricted nature of the quinolizidine scaffold makes it an attractive template for the design of novel therapeutic agents.
The introduction of a carboxylate group at the bridgehead 9a-position, as in the target molecule ethyloctahydro-1H-quinolizine-9a-carboxylate, offers a handle for further functionalization, allowing for the exploration of structure-activity relationships and the development of new chemical entities. This guide will focus on a practical and efficient synthetic approach to this specific target.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule suggests that the quinolizidine core can be effectively constructed via an intramolecular Dieckmann condensation of a suitably substituted piperidine derivative. This classical carbon-carbon bond-forming reaction is ideal for the formation of five- and six-membered rings and allows for the strategic placement of the desired ester functionality at the bridgehead position.[4][5][6]
Our proposed synthetic strategy is as follows:
Caption: Proposed synthetic route to ethyloctahydro-1H-quinolizine-9a-carboxylate.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 2-piperidineacetate
The initial step involves the catalytic hydrogenation of the pyridine ring of ethyl 2-pyridylacetate. This reduction is a standard procedure and can be achieved with high efficiency using a platinum-based catalyst.
Protocol:
-
To a solution of ethyl 2-pyridylacetate (1.0 eq) in ethanol (0.2 M) in a high-pressure hydrogenation vessel, add platinum(IV) oxide (Adam's catalyst, 0.05 eq). [7]2. Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield ethyl 2-piperidineacetate as a crude oil, which can be used in the next step without further purification.
Expertise & Experience: The choice of platinum(IV) oxide as the catalyst is based on its proven efficacy in the hydrogenation of pyridine rings under relatively mild conditions. The use of ethanol as a solvent is advantageous due to its ability to dissolve both the starting material and the product, as well as its compatibility with the hydrogenation conditions.
Step 2: N-Alkylation to Synthesize Diethyl 1-(4-ethoxy-4-oxobutyl)piperidine-2-carboxylate
The secondary amine of ethyl 2-piperidineacetate is then alkylated with ethyl 4-bromobutanoate to introduce the carbon chain required for the subsequent cyclization.
Protocol:
-
Dissolve ethyl 2-piperidineacetate (1.0 eq) in anhydrous acetonitrile (0.3 M).
-
Add potassium carbonate (2.0 eq) as a base and ethyl 4-bromobutanoate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 18-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired diester.
Trustworthiness: The use of potassium carbonate as a base is crucial for scavenging the hydrobromic acid generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this type of SN2 reaction, as it is polar and aprotic.
Step 3: Dieckmann Condensation and Decarboxylation to Yield Ethyl 1-oxooctahydro-1H-quinolizine-9a-carboxylate
This key step involves the intramolecular cyclization of the diester via a Dieckmann condensation, followed by hydrolysis and decarboxylation of the resulting β-keto ester.
Protocol:
-
To a solution of sodium ethoxide (1.5 eq) in anhydrous toluene (0.1 M) under a nitrogen atmosphere, add a solution of diethyl 1-(4-ethoxy-4-oxobutyl)piperidine-2-carboxylate (1.0 eq) in anhydrous toluene dropwise at room temperature. [5]2. Heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate indicates the formation of the sodium salt of the β-keto ester.
-
Cool the reaction mixture to 0°C and carefully quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude β-keto ester, add a mixture of acetic acid and concentrated hydrochloric acid (3:1 v/v) and heat to reflux for 4-8 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture, pour it onto ice, and basify with a saturated solution of sodium carbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield ethyl 1-oxooctahydro-1H-quinolizine-9a-carboxylate.
Authoritative Grounding: The Dieckmann condensation is a powerful tool for the synthesis of cyclic ketones. [4][6]The subsequent acidic workup and heating are standard conditions for the hydrolysis of the ester and decarboxylation of the resulting β-keto acid.
Step 4: Reduction of the Ketone to Ethyloctahydro-1H-quinolizine-9a-carboxylate
The final step is the reduction of the ketone functionality to a methylene group to afford the target molecule. A Wolff-Kishner reduction is suitable for this transformation.
Protocol:
-
To a solution of ethyl 1-oxooctahydro-1H-quinolizine-9a-carboxylate (1.0 eq) in diethylene glycol (0.2 M), add hydrazine hydrate (5.0 eq) and potassium hydroxide (4.0 eq).
-
Heat the reaction mixture to 180-200°C for 4-6 hours, allowing for the distillation of water.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain ethyloctahydro-1H-quinolizine-9a-carboxylate.
Expertise & Experience: The Wolff-Kishner reduction is performed under basic conditions, which is compatible with the ester functionality. The high temperature is necessary to drive the reaction to completion.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (Typical) |
| 1 | Ethyl 2-piperidineacetate | Ethyl 2-pyridylacetate | H₂, PtO₂, EtOH | >95% |
| 2 | Diethyl 1-(4-ethoxy-4-oxobutyl)piperidine-2-carboxylate | Ethyl 2-piperidineacetate | Br(CH₂)₃COOEt, K₂CO₃, MeCN | 70-80% |
| 3 | Ethyl 1-oxooctahydro-1H-quinolizine-9a-carboxylate | Diethyl 1-(4-ethoxy-4-oxobutyl)piperidine-2-carboxylate | 1. NaOEt, Toluene; 2. H₃O⁺, Δ | 60-70% |
| 4 | Ethyloctahydro-1H-quinolizine-9a-carboxylate | Ethyl 1-oxooctahydro-1H-quinolizine-9a-carboxylate | N₂H₄·H₂O, KOH, Diethylene glycol | 75-85% |
Stereochemical Considerations
The synthesis described will produce a racemic mixture of ethyloctahydro-1H-quinolizine-9a-carboxylate. The molecule contains two chiral centers at the bridgehead carbons (C-9a and C-5a, though the latter is not explicitly numbered in the IUPAC name but is a stereocenter). The relative stereochemistry of these centers will be determined by the thermodynamics of the Dieckmann condensation and the subsequent reduction steps. Further chiral resolution or the use of a chiral starting material or catalyst would be necessary to obtain enantiomerically pure products.
Conclusion
This technical guide outlines a comprehensive and logical synthetic route to ethyloctahydro-1H-quinolizine-9a-carboxylate. By employing a sequence of well-established and reliable chemical transformations, including catalytic hydrogenation, N-alkylation, a key Dieckmann condensation, and a final reduction, the target molecule can be synthesized from readily available starting materials. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the exploration of this important class of heterocyclic compounds.
References
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
- Kinghorn, A. D., & Balandrin, M. F. (Eds.). (1993). Alkaloids: Chemical and Biological Perspectives (Vol. 8). Elsevier.
- Wink, M. (2007). Quinolizidine alkaloids: a worldly group of natural products. Química Nova, 30(2), 374-380.
- Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Estern zweibasisher Säuren. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684.
- Santos, A. G., et al. (2010). Enantioselective total synthesis of (–)-lupinine. Tetrahedron Letters, 51(33), 4435-4437.
- Ma, D., & Ni, H. (2004). Enantioselective total synthesis of all four stereoisomers of lupinine. The Journal of Organic Chemistry, 69(19), 6493-6498.
- Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann condensation (including the Thorpe-Ziegler reaction). Organic Reactions, 15, 1-203.
- Clemo, G. R., Morgan, W. M., & Raper, R. (1937). The lupin alkaloids. Part XII. The synthesis of dl-lupinine and dl-isolupinine. Journal of the Chemical Society (Resumed), 965-969.
- Goldberg, S. I., & Ragade, I. (1966). The stereospecific total synthesis of (—)-lupinine. The Journal of Organic Chemistry, 31(8), 2634-2638.
- Bremmer, M. L., Khatri, N. A., & Weinreb, S. M. (1983). Quinolizidine alkaloid synthesis via the intramolecular imino Diels-Alder reaction. epi-Lupinine and cryptopleurine. The Journal of Organic Chemistry, 48(20), 3661-3667.
- Wink, M., & Hartmann, T. (1981). Enzymatic synthesis of quinolizidine alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L. Planta, 153(6), 530-534.
- Davis, B. R., & Garratt, P. J. (1986). The Dieckmann Condensation. Comprehensive Organic Synthesis, 2, 795-844.
-
Ukaji, Y., & Inomata, K. (1993). A novel thermal-[2][3]sigmatropic rearrangement of allylic amine N-oxides. A new entry for the synthesis of 4-hydroxy-2-quinolones. Chemistry Letters, 22(10), 1857-1860.
- Pandey, G., Kumar, P., & Kumar, R. (2009). A highly divergent route to a variety of quinolizidine alkaloids is described. Organic & Biomolecular Chemistry, 7(20), 4193-4202.
- Dolle, R. E., Le Bourdonnec, B., & Zhang, H. (2009). Intermediates for the preparation of octahydroquinolizines.
- Bunsupa, S., Yamazaki, M., & Saito, K. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239.
-
PubChem. (n.d.). (1R,4R,9aS)-1-ethyl-4-(pent-4-enyl)-octahydro-1H-quinolizine. Retrieved February 24, 2026, from [Link]
- Stevens, R. V., & Lee, A. W. M. (1982). Asymmetric synthesis of (-)-porantheridine. Journal of the American Chemical Society, 104(18), 5245-5247.
-
PubChem. (n.d.). Ethyl 2-pyridylacetate. Retrieved February 24, 2026, from [Link]
- Adiyala, P. R., & Zhou, X. (2010). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Molecules, 15(8), 5146-5160.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75960, Ethyl 2-pyridylacetate. Retrieved February 24, 2026 from [Link].
- Li, J., et al. (2017). Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines. Letters in Organic Chemistry, 14(7), 512-517.
- Sun, J., et al. (2019). Mechanistic study on the formation of the alkyl acrylates from CO2, ethylene and alkyl iodides over nickel-based catalyst. Catalysis Science & Technology, 9(1), 183-191.
Sources
- 1. A Pyridine Dearomatization Approach to the Matrine-type Lupin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
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Precision Synthesis and Pharmacophore Expansion of Quinolizidine Esters: A Technical Guide
Executive Summary
Quinolizidine alkaloids (QAs), particularly the lupinine and matrine classes, represent a privileged scaffold in medicinal chemistry due to their diverse biological activities, including anti-arrhythmic, anti-inflammatory, and neuroprotective effects.[1] However, the therapeutic potential of these alkaloids is often limited by poor bioavailability or suboptimal receptor binding kinetics.[1]
This technical guide focuses on the discovery and synthesis of novel quinolizidine esters . By derivatizing the hydroxylated core (e.g., (-)-lupinine or 13
Part 1: Structural Rationale & Pharmacophore Mapping[1]
The quinolizidine ring system (1-azabicyclo[4.4.0]decane) serves as a rigid, bicyclic template.[1] The biological activity of QAs often hinges on the spatial arrangement of the bridgehead nitrogen and peripheral functional groups.
The Ester "Anchor" Hypothesis
In native alkaloids like Lupinine (1-hydroxymethylquinolizidine), the primary hydroxyl group is a handle for modification.[1] In 13-hydroxylupanine , the secondary hydroxyl is sterically crowded.[1] Converting these hydroxyls into esters serves three mechanistic functions:
-
Lipophilic Expansion: Esters increase membrane permeability, facilitating blood-brain barrier (BBB) crossing for neuroactive targets (e.g., AChE inhibition).[1]
-
Prodrug Design: Labile esters can mask polar hydroxyls, improving oral absorption before hydrolysis in plasma.[1]
-
Receptor Interaction: The carbonyl oxygen of the ester acts as a hydrogen bond acceptor, while the R-group (aryl, alkyl) can engage in
-stacking or hydrophobic pocket filling within the target protein.[1]
Part 2: Retrosynthetic Analysis & Strategic Disconnections[1]
To synthesize novel esters, one must first access the enantiopure alcohol core.[1] We favor a modern stereoselective approach over classical extraction to ensure access to non-natural enantiomers if required.
Strategy: The Intramolecular Mannich/Michael Route
This route constructs the bicyclic core from an acyclic or monocyclic precursor, establishing the bridgehead stereocenter early.[1]
Figure 1: Retrosynthetic logic for accessing the quinolizidine ester scaffold. The critical step is the stereoselective reduction of the bicyclic intermediate to set the bridgehead chirality.
Part 3: Detailed Synthetic Protocols
Core Synthesis: Stereoselective Access to (-)-Lupinine
Note: This protocol is adapted from modern enantioselective methodologies (e.g., Ma et al. or similar stereoselective reductions).[1]
Reagents:
-
Precursor: Piperidine-based enaminone or L-Lysine derivative.[1]
-
Reductant:
or (Adams' Catalyst).[1] -
Solvent: Anhydrous THF.
Protocol:
-
Cyclization: Dissolve the acyclic amino-aldehyde precursor (10 mmol) in dry DCM. Add TFA (1.1 eq) to induce the intramolecular Mannich reaction. Stir at 0°C for 4h.
-
Reduction: Isolate the enaminone intermediate. Dissolve in dry THF under Argon.
-
Stereocontrol: Cool to -78°C. Add
-Selectride (1.5 eq) dropwise. Rationale: Bulky borohydrides attack from the less hindered face, establishing the thermodynamic trans-fused ring junction.[1] -
Workup: Quench with NaOH/H2O2. Extract with
.[2] -
Validation:
NMR should show the bridgehead carbon signal at ~64 ppm (trans-fused).
Esterification of Hindered Alcohols (The Critical Step)
Quinolizidine alcohols (especially secondary ones like 13-hydroxylupanine) are prone to elimination or low yields due to steric hindrance.[1] Standard Fischer esterification often fails.
Method A: Steglich Esterification (Standard for 1°/2° Alcohols)
This is the "Gold Standard" for coupling valuable alkaloid cores with carboxylic acids.[1]
Mechanism: DCC activates the acid to an O-acylisourea; DMAP acts as an acyl-transfer catalyst.[3][4]
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with
. -
Loading: Add (-)-Lupinine (1.0 eq, 2.0 mmol) and the desired Carboxylic Acid (e.g., Cinnamic acid, 1.1 eq) to the flask.
-
Solvation: Add anhydrous
(10 mL). -
Catalyst: Add DMAP (0.1 eq, 24 mg). Critical: DMAP is essential for suppressing the N-acylurea side product.
-
Coupling: Cool to 0°C. Add DCC (1.1 eq, 454 mg) dissolved in minimal DCM dropwise over 10 mins.
-
Reaction: Allow to warm to RT and stir for 12-24h. A white precipitate (DCU) will form.[1]
-
Workup: Filter off the DCU through a Celite pad. Wash the filtrate with sat.
(2x) and Brine (1x).[1] Dry over .
Method B: Yamaguchi Esterification (For Extremely Hindered/Labile Substrates)
Use this if Steglich fails or if the acid component is valuable/chiral.[1]
Protocol:
-
Mixed Anhydride Formation: Dissolve Acid (1.1 eq) and TEA (1.5 eq) in THF. Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.1 eq).[1] Stir 1h.
-
Coupling: Dissolve the Quinolizidine Alcohol (1.0 eq) and DMAP (1.5 eq) in Toluene.
-
Addition: Add the mixed anhydride solution to the alcohol solution slowly at reflux (or elevated temp).
-
Rationale: The trichlorophenyl group makes the carbonyl highly electrophilic, overcoming the steric bulk of the quinolizidine cage.
Part 4: Decision Logic & Workflow Visualization
To ensure reproducibility and resource efficiency, follow this decision matrix for selecting the esterification route.
Figure 2: Decision matrix for selecting the optimal esterification protocol based on substrate sterics and acid complexity.[1]
Part 5: Purification & Stereochemical Validation[1]
Flash Chromatography
Quinolizidine esters are basic.[1] Standard silica gel can cause streaking or degradation.[1]
-
Stationary Phase: Neutral Alumina or Silica Gel pre-treated with 1% Triethylamine (TEA).[1]
-
Mobile Phase: Gradient of Hexanes:EtOAc (starting 9:1 to 1:1).[1]
-
Detection: Dragendorff’s reagent (orange spots) or Iodine vapor.[1]
Spectroscopic Validation (Self-Validating System)
You must confirm the ester is attached and the ring system remains intact.
| Technique | Key Diagnostic Signal | Interpretation |
| IR Spectroscopy | 1730-1750 | Presence of Ester Carbonyl (C=O).[1] |
| IR Spectroscopy | 2700-2800 | Indicates trans-fused quinolizidine ring (lone pair anti-periplanar to C-H bonds).[1] Crucial for stereochemistry. |
| 1H NMR | Shift of H-C-O signal | The proton on the carbon bearing the hydroxyl will shift downfield (e.g., from |
| HRMS (ESI+) | Confirm molecular formula within 5 ppm error. |
References
-
Neises, B., & Steglich, W. (1978).[1][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1]
-
Michael, J. P. (2008).[1] Indolizidine and quinolizidine alkaloids.[2][6][7] Natural Product Reports, 25(1), 139-165.[1] Link
-
Wink, M. (1998).[1] Chemical Ecology of Alkaloids. In Alkaloids: Biochemistry, Ecology, and Medicinal Applications. Springer. Link
-
Comins, D. L., & Brown, J. D. (1986).[1] Ortho-lithiation of 2-, 3-, and 4-methoxypyridines.[1] The Journal of Organic Chemistry, 51(18), 3566–3572.[1] Link[1]
-
Golebiewski, W. M., & Spenser, I. D. (1988).[1] Biosynthesis of the lupine alkaloids.[8][9][10] Canadian Journal of Chemistry, 66(7), 1734-1748.[1] Link[1]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Steglich Esterification [organic-chemistry.org]
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- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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Methodological & Application
1H and 13C NMR analysis of ethyloctahydro-1H-quinolizine-9a-carboxylate
Application Note: Structural Elucidation and Conformational Analysis of Ethyl Octahydro-1H-quinolizine-9a-carboxylate via High-Field NMR
Executive Summary
This guide details the protocol for the complete spectral assignment of ethyl octahydro-1H-quinolizine-9a-carboxylate (also known as 9a-carbethoxyquinolizidine). As a bicyclic heterocycle with a bridgehead nitrogen and a quaternary bridgehead carbon, this molecule presents unique stereochemical challenges. The 9a-substituent locks the ring fusion, often preventing the rapid nitrogen inversion observed in simple quinolizidines. This analysis utilizes 1H and 13C NMR, supported by 2D correlation experiments (COSY, HSQC, HMBC, NOESY), to distinguish between cis- and trans-fused conformers and validate the bridgehead substitution.
Structural Context & Challenges
The quinolizidine motif consists of two fused six-membered rings sharing a nitrogen atom. In the 9a-carboxylate derivative, the bridgehead hydrogen is replaced by an ethyl ester group.
-
The Challenge: The primary analytical objective is determining the ring fusion stereochemistry (cis vs. trans).
-
The Marker: The "Bohlmann Bands" (IR) and their NMR equivalents (shielded chemical shifts of anti-periplanar protons) are critical diagnostic tools.
-
The 9a-Effect: Substitution at the 9a position introduces 1,3-diaxial interactions that may destabilize the typically preferred trans-fused conformation, making NOESY analysis essential.
Experimental Protocol
Sample Preparation
Quinolizidines are basic amines; their chemical shifts are pH-dependent.
-
Solvent A (Standard): Dissolve 10-15 mg in 0.6 mL Chloroform-d (
) . Ensure the solvent is neutralized (free of HCl traces) to prevent protonation of the nitrogen, which collapses the stereochemical distinction. -
Solvent B (Resolution): If methylene envelope overlap is severe in
, use Benzene-d6 ( ) . The magnetic anisotropy of benzene often resolves equatorial/axial proton pairs in saturated heterocycles (ASIS effect).
Instrument Parameters (Recommended)
-
Field Strength:
400 MHz (600 MHz preferred for resolving the 1.2–2.0 ppm envelope). -
Temperature: 298 K.
-
Pulse Sequences:
-
1H: 30° pulse, 3-5s relaxation delay (d1) to ensure accurate integration of the ethyl group vs. ring protons.
-
13C: Proton-decoupled, 256-512 scans for quaternary C9a detection.
-
NOESY: Mixing time (
) of 500-800 ms.
-
Analytical Workflow
The following diagram outlines the logical progression from sample prep to stereochemical assignment.
Caption: Step-by-step NMR workflow for structural elucidation of bridgehead-substituted quinolizidines.
Results & Discussion
1H NMR Analysis (Proton Assignment)
The spectrum is dominated by the ethyl ester and the specific splitting of protons adjacent to the nitrogen (C4 and C6 positions).
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Ester -OCH2- | 4.10 – 4.25 | Quartet ( | Deshielded by oxygen. |
| Ester -CH3 | 1.20 – 1.30 | Triplet ( | Standard ethyl terminus. |
| H-4eq, H-6eq | 2.80 – 3.10 | Broad Doublet / Multiplet | Deshielded by Nitrogen lone pair (if trans-fused). |
| H-4ax, H-6ax | 1.90 – 2.20 | Td or Multiplet | Shielded relative to equatorial counterparts. |
| Ring Methylenes | 1.40 – 1.90 | Complex Envelope | C1, C2, C3, C7, C8, C9 protons. |
Key Mechanistic Insight (The Bohlmann Effect):
In a trans-fused quinolizidine, the nitrogen lone pair is anti-periplanar to the C4-H(ax) and C6-H(ax) bonds. This orbital overlap results in a shielding effect, shifting these axial protons upfield (lower ppm) and often creating "Bohlmann bands" in the IR spectrum (2700–2800 cm⁻¹). In NMR, look for a larger separation (
13C NMR Analysis (Carbon Framework)
The 13C spectrum provides the definitive proof of the quaternary bridgehead.
| Carbon Environment | Chemical Shift ( | Type | Diagnostic Note |
| C=O (Ester) | 172.0 – 175.0 | Quaternary | Carbonyl resonance. |
| C-9a (Bridgehead) | 60.0 – 68.0 | Quaternary | Critical Signal. Significantly downfield due to N and Ester. |
| -OCH2- (Ethyl) | 59.0 – 61.0 | Secondary | Characteristic ester methylene. |
| C-4, C-6 | 48.0 – 56.0 | Secondary | |
| C-1, C-3, C-7, C-9 | 20.0 – 35.0 | Secondary | Ring carbons. |
| -CH3 (Ethyl) | 14.0 – 14.5 | Primary | Methyl terminus. |
Stereochemical Logic (Trans vs. Cis)
The 9a-ester group introduces steric bulk. The molecule will adopt the conformation that minimizes 1,3-diaxial interactions between the ester and the ring protons.
Caption: Logic flow for determining ring fusion based on NMR observables.
-
Trans-fused: The C4-H(ax) and C6-H(ax) are anti-parallel to the N-lone pair.
-
Cis-fused: The nitrogen inversion barrier is often lower, but the 9a-substituent may lock it.
-
Validation: Perform a NOESY experiment.
-
If Trans : Strong NOE correlations between axial protons on the same face (e.g., H-4ax to H-6ax) are not possible if the rings are chair-chair trans-fused. Instead, look for NOE between the Ester-CH2 and the equatorial protons of the adjacent rings (H-1eq, H-9eq).
-
If Cis : You may see cross-ring NOEs indicative of the folded structure.
-
Detailed Protocol for Assignment
-
Run 1D Proton: Integrate the ethyl quartet (2H) and triplet (3H) first. Calibrate integration.
-
Run HSQC (Multiplicity-Edited):
-
Identify the C-9a signal (it will have no correlation in HSQC because it is quaternary). This confirms the 9a-substitution.[1]
-
Identify C-4 and C-6 . These carbons correlate to the protons in the 2.0–3.2 ppm region.
-
-
Run HMBC:
-
Look for a long-range coupling (3-bond) from the Ester Carbonyl (C=O) to the Quaternary C-9a ? No, HMBC doesn't see C-C.
-
Correct Path: Look for coupling from the Ester -OCH2- protons to the Carbonyl .
-
Crucial Connection: Look for coupling from Ring Protons (H-1, H-9) to the C-9a carbon. This anchors the ester to the ring system.
-
-
Run NOESY:
-
Irradiate/Select the Ethyl -OCH2- group. Observe which ring protons enhance.
-
If enhancement is seen primarily on H-1eq/H-9eq, the ester is likely axial or equatorial depending on the specific ring conformation (requires molecular modeling support for precise dihedral angles).
-
References
-
Bohlmann, F., & Schumann, D. (1965). NMR-Spektren von Chinolizidin-Derivaten. Tetrahedron Letters. (Foundational work on "Bohlmann bands" and NMR shielding in quinolizidines). [2]
-
Crabb, T. A., Newton, R. F., & Jackson, D. (1971). Proton magnetic resonance studies of compounds with bridgehead nitrogen atoms. Chemical Reviews. (Comprehensive review of stereochemistry in fused nitrogen heterocycles).
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (General protocol for assigning quaternary carbons and heterocycles).
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[3] (Online resource for chemical shifts of amines and esters).
Sources
Unveiling Molecular Architecture: An Application Guide to the X-ray Crystallography of Ethyloctahydro-1H-quinolizine-9a-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the single-crystal X-ray diffraction analysis of ethyloctahydro-1H-quinolizine-9a-carboxylate, a key heterocyclic scaffold of interest in pharmaceutical research. Authored with the senior application scientist in mind, this guide moves beyond a simple recitation of steps to explain the underlying principles and critical decision-making processes that ensure the acquisition of high-quality crystallographic data and a robust structural model.
Foundational Principles: From Molecule to Crystal Lattice
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2] The technique relies on the phenomenon of X-ray diffraction, where a beam of monochromatic X-rays is scattered by the electron clouds of the atoms in a crystal.[1] This scattering process results in a unique diffraction pattern of spots, the intensities and positions of which hold the key to deciphering the crystal's internal structure.[1]
The fundamental relationship governing this process is Bragg's Law, which describes the conditions for constructive interference of the scattered X-rays.[1] The successful application of this technique is, however, entirely contingent on the ability to grow a high-quality single crystal of the target molecule, which for small organic molecules, can often be a significant bottleneck.[3][4]
The Art and Science of Crystallization
The journey to a crystal structure begins with the meticulous process of crystallization. The goal is to encourage the molecules of ethyloctahydro-1H-quinolizine-9a-carboxylate to self-assemble from a solution into a highly ordered, three-dimensional lattice. This is achieved by slowly inducing a state of supersaturation, a condition where the concentration of the solute exceeds its equilibrium solubility.
Solubility Screening: The First Crucial Step
Before any crystallization attempt, a thorough solubility assessment is paramount. A simple line-of-vials approach, where a small amount of the compound is tested against a panel of solvents, provides invaluable information for selecting appropriate solvent systems for crystallization experiments.[5] The ideal solvent will fully dissolve the compound at a high concentration.
Table 1: Representative Solvent Screening for Ethyloctahydro-1H-quinolizine-9a-carboxylate
| Solvent | Solubility | Observations |
| Methanol | High | Clear solution at room temperature. |
| Ethanol | High | Clear solution at room temperature.[6] |
| Acetone | Moderate | Dissolves with gentle warming. |
| Dichloromethane | High | Clear solution at room temperature. |
| Ethyl Acetate | Moderate | Dissolves with gentle warming. |
| Hexane | Low | Insoluble at room temperature. |
| Toluene | Moderate | Dissolves with gentle warming. |
| Water | Low | Insoluble. |
Crystallization Techniques: A Multi-pronged Approach
There is no single "best" method for crystallization; success often comes from exploring a variety of techniques in parallel.[5] For a small organic molecule like ethyloctahydro-1H-quinolizine-9a-carboxylate, the following methods are highly recommended:
This is often the simplest and most common method.[5][6][7][8][9] A nearly saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly over days or even weeks.[6][7][8] The gradual increase in concentration leads to the formation of crystals.[8]
Protocol: Slow Evaporation
-
Dissolve 10-20 mg of ethyloctahydro-1H-quinolizine-9a-carboxylate in a suitable solvent (e.g., ethanol or ethyl acetate) in a small, clean vial.
-
Cover the vial with a cap that is not airtight, or with paraffin film punctured with a few small holes, to allow for slow evaporation.[9]
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days.
This technique is particularly effective when only small amounts of material are available.[10][11] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[10] The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]
Protocol: Vapor Diffusion (Hanging Drop)
-
Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane).
-
Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.
-
Invert the coverslip over a reservoir containing a small volume of an anti-solvent (e.g., hexane).[11]
-
Seal the system and allow it to equilibrate. Crystal growth is often observed within a few days to a week.
dot graph TD { A[Compound in Good Solvent] --> B{Vapor Diffusion}; C[Anti-solvent Vapor] --> B; B --> D[Decreased Solubility]; D --> E[Supersaturation]; E --> F[Crystal Formation]; } caption: Vapor Diffusion Crystallization Workflow.
Also known as counter-diffusion, this method involves carefully layering a solution of the compound over a less dense, miscible anti-solvent.[12][13] Crystallization occurs at the interface as the two liquids slowly mix.[10][13][14]
Protocol: Liquid-Liquid Diffusion
-
In a narrow tube or vial, carefully add the anti-solvent (e.g., hexane).
-
Using a syringe or pipette, slowly and carefully layer a concentrated solution of the compound in a denser solvent (e.g., dichloromethane) underneath the anti-solvent.
-
Seal the tube and leave it undisturbed. Crystals will typically form at the interface over several days.[13]
From Crystal to Diffraction Data: The X-ray Experiment
Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, the next stage is to collect the X-ray diffraction data.[15]
Crystal Mounting and Centering
The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil to prevent ice formation if data is to be collected at low temperatures. The crystal is then precisely centered in the X-ray beam.[15]
Data Collection Strategy
Modern diffractometers, controlled by software such as APEX, allow for the development of an optimal data collection strategy.[15][16] This involves determining the unit cell dimensions and crystal system from a few initial diffraction images.[1] The software then calculates the necessary rotation ranges and exposure times to collect a complete and redundant dataset.[17][18][19] Data is typically collected over a wide range of diffraction angles (2θ).[1]
dot graph TD { A[Mount and Center Crystal] --> B[Determine Unit Cell]; B --> C[Calculate Data Collection Strategy]; C --> D[Collect Diffraction Images]; D --> E[Process and Scale Data]; } caption: Single-Crystal Data Collection Workflow.
Data Processing
The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.[1] Software packages like XDS are commonly used for this purpose.[20] The output is a reflection file containing the Miller indices (h, k, l), the integrated intensity, and the standard uncertainty for each reflection.
Solving and Refining the Crystal Structure
The processed diffraction data provides the amplitudes of the structure factors, but the crucial phase information is lost during the experiment. The "phase problem" is the central challenge in crystallography.
Structure Solution
For small molecules like ethyloctahydro-1H-quinolizine-9a-carboxylate, direct methods are typically employed to solve the phase problem.[21][22] Programs like SHELXT, integrated within software suites such as Olex2, are highly effective at this.[23][24][25][26][27][28][29] Direct methods use statistical relationships between the intensities of the reflections to derive an initial set of phases, which are then used to calculate an initial electron density map.
Structure Refinement
The initial structural model obtained from the solution is then refined against the experimental data using a least-squares minimization process.[30] The program SHELXL is the gold standard for small-molecule structure refinement.[21][28][29][30] The refinement process involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the observed and calculated structure factor amplitudes.
The quality of the final refined model is assessed using several metrics, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (GooF).
Table 2: Typical Crystallographic Data and Refinement Parameters
| Parameter | Typical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~8-12 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Volume (ų) | ~2000-3000 |
| Z | 4 |
| R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.15 |
| Goodness-of-fit (S) | ~1.0 |
Structure Validation and Analysis
The final refined structure should be validated to ensure its chemical and crystallographic reasonability. The PLATON program is an invaluable tool for this, providing a comprehensive analysis of the geometry, hydrogen bonding, and potential for missed symmetry.[31][32][33][34][35] The final structural data is typically deposited in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[36][37][38][39]
dot graph TD { A[Reflection Data] --> B{Structure Solution (Direct Methods)}; B --> C[Initial Structural Model]; C --> D{Structure Refinement (Least-Squares)}; D --> E[Refined Structural Model]; E --> F{Structure Validation}; F --> G[Final Crystal Structure]; } caption: Structure Solution and Refinement Pathway.
Software Ecosystem for Small Molecule Crystallography
A variety of software packages are available to facilitate the entire crystallographic workflow.
-
Structure Solution and Refinement: SHELX (SHELXT and SHELXL)[21][30], Olex2[23][24][25][27]
-
Structure Analysis and Visualization: PLATON[31][32][33][34][35], Mercury (from the CCDC)
Conclusion
The successful X-ray crystallographic analysis of ethyloctahydro-1H-quinolizine-9a-carboxylate is a multi-step process that demands both careful experimental technique and a solid understanding of the underlying principles. By following the protocols and best practices outlined in this guide, researchers can confidently navigate the path from a powdered sample to a high-resolution, three-dimensional molecular structure, providing invaluable insights for drug design and development.
References
-
Olex2 - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
How to crystallize your sample — X-ray Core - KU Leuven. (n.d.). Retrieved February 23, 2026, from [Link]
-
Growing Crystals - MIT. (n.d.). Retrieved February 23, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved February 23, 2026, from [Link]
-
Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved February 23, 2026, from [Link]
-
Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Retrieved February 23, 2026, from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Olex2 | OlexSys. (n.d.). Retrieved February 23, 2026, from [Link]
-
Slow Evaporation Method. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cambridge Structural Database - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
The Cambridge Structural Database - IUCr Journals. (2016, April 1). Retrieved February 23, 2026, from [Link]
-
A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Olex2 download | SourceForge.net. (n.d.). Retrieved February 23, 2026, from [Link]
-
PLATON INTRO. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cambridge Structural Database - Re3data.org. (n.d.). Retrieved February 23, 2026, from [Link]
-
scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 23, 2026, from [Link]
-
PLATON, A set of Tools for the Interpretation of Structural Results. (n.d.). Retrieved February 23, 2026, from [Link]
-
Liquid–liquid diffusion crystallization improves the X-ray diffraction of EndoS, an endo-β-N-acetylglucosaminidase from Streptococcus pyogenes with activity on human IgG - NIH. (n.d.). Retrieved February 23, 2026, from [Link]
-
(PDF) OLEX2: A complete structure solution, refinement and analysis program. (n.d.). Retrieved February 23, 2026, from [Link]
-
PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination - IUCr Journals. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cambridge Structural Database (CSD) | Physical Sciences Data science Service. (n.d.). Retrieved February 23, 2026, from [Link]
-
Olex2 | Ithaca College. (n.d.). Retrieved February 23, 2026, from [Link]
-
The Cambridge Structural Database in retrospect and prospect - PubMed. (2014, January 13). Retrieved February 23, 2026, from [Link]
-
PLATON. (n.d.). Retrieved February 23, 2026, from [Link]
-
Chemical crystallization | SPT Labtech. (n.d.). Retrieved February 23, 2026, from [Link]
-
APEX Software | Bruker. (n.d.). Retrieved February 23, 2026, from [Link]
-
PLATON for Windows - School of Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
-
Phenix. (n.d.). Retrieved February 23, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023, March 1). Retrieved February 23, 2026, from [Link]
-
Crystallography Software - RCSB PDB. (2023, February 15). Retrieved February 23, 2026, from [Link]
-
crystallization of small molecules. (n.d.). Retrieved February 23, 2026, from [Link]
-
Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI. (2019, June 15). Retrieved February 23, 2026, from [Link]
-
X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved February 23, 2026, from [Link]
-
XDS Package. (2025, January 19). Retrieved February 23, 2026, from [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved February 23, 2026, from [Link]
-
The SHELX-97 Manual. (n.d.). Retrieved February 23, 2026, from [Link]
-
electronic reprint X-Seed 4: updates to a program for small-molecule supramolecular crystallography IUCr Journals. (2020, June 3). Retrieved February 23, 2026, from [Link]
-
Crystal structure refinement with SHELXL - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]
-
Structure Determination with SHELX - MIT. (n.d.). Retrieved February 23, 2026, from [Link]
-
Crystallisation - The Schlenk Line Survival Guide. (2021, February 28). Retrieved February 23, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Retrieved February 23, 2026, from [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (n.d.). Retrieved February 23, 2026, from [Link]
-
Data Collection for Crystallographic Structure Determination - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]
-
A simple method to perform a liquid diffusion crystallization | Journal of Chemical Education. (n.d.). Retrieved February 23, 2026, from [Link]
-
Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. (n.d.). Retrieved February 23, 2026, from [Link]
-
Data-collection strategies - IUCr Journals - International Union of Crystallography. (n.d.). Retrieved February 23, 2026, from [Link]
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High-Speed Counter-Current Chromatography (HSCCC) for Quinolizidine Alkaloid Separation
Application Note & Protocol Guide
Executive Summary
Quinolizidine alkaloids (QAs), such as matrine, oxymatrine, and cytisine, represent a class of pharmacologically active compounds found predominantly in Sophora and Lupinus species. Their structural similarity, high polarity, and basicity pose significant challenges for conventional solid-phase chromatography, often resulting in irreversible adsorption and peak tailing.
This guide details the application of High-Speed Counter-Current Chromatography (HSCCC) for the isolation of QAs. Unlike HPLC, HSCCC utilizes a liquid stationary phase, eliminating solid-support adsorption and allowing for high sample loading.[1] We present two distinct workflows:
-
Standard HSCCC: For high-resolution separation of structural isomers (e.g., matrine vs. oxymatrine).
-
pH-Zone-Refining CCC: For preparative-scale purification and enrichment of minor alkaloids.
Theoretical Basis & Mechanism
The Partition Coefficient ( )
Success in HSCCC relies on the partition coefficient (
For QAs, the target range is 0.5 <
- < 0.5: Solutes elute too close to the solvent front (low resolution).
- > 2.5: Excessive run times and band broadening.
The Challenge of Basicity
QAs are weak bases (
-
Solution: Control pH using buffers (phosphate) or pH-zone-refining agents (TEA/HCl) to modulate ionization and solubility.
Workflow Visualization
The following decision tree outlines the strategy for selecting the correct HSCCC mode and solvent system.
Figure 1: Decision matrix for selecting HSCCC elution modes based on purification objectives.
Protocol 1: Standard HSCCC (High Resolution)
Target: Separation of Matrine (MT) and Oxymatrine (OMT) from Sophora flavescens. Mechanism: Partition chromatography modified by pH control.[2]
Reagents & Solvent System
-
Solvents: Chloroform (
), Methanol ( ), Water ( ). -
Buffer: 0.2 M
(Disodium hydrogen phosphate). -
System:
: : (4 : 3 : 2, v/v).
Step-by-Step Procedure
Step 1: Preparation of Two-Phase Solvent System[1]
-
Mix Chloroform, Methanol, and the Phosphate solution in a separatory funnel at a 4:3:2 ratio.
-
Shake vigorously for 2 minutes and allow to equilibrate at room temperature (25°C) for 30 minutes.
-
Separate the two phases:
-
Upper Phase (UP): Aqueous/Buffer (Stationary Phase).
-
Lower Phase (LP): Organic/Chloroform (Mobile Phase).
-
-
Degas both phases by ultrasonication for 10 minutes.
Step 2: Sample Preparation[2]
-
Dissolve 100–200 mg of crude alkaloid extract in 5 mL of a 1:1 mixture of Upper and Lower phases.
-
Filter through a 0.45 µm PTFE membrane.
Step 3: HSCCC Operation (Head-to-Tail Mode)
-
Fill Column: Pump the Upper Phase (Stationary) into the multilayer coil column at 20 mL/min until the column is entirely filled.
-
Rotation: Set the apparatus rotation speed to 800–1000 rpm .
-
Equilibrium: Pump the Lower Phase (Mobile) into the "Head" of the column at 2.0 mL/min.
-
Hydrodynamic Equilibrium: Wait until the mobile phase emerges from the outlet. Calculate retention of stationary phase (
): Target for good resolution. -
Injection: Inject the sample solution via the injection valve.
-
Elution: Continue pumping mobile phase. Monitor UV absorbance at 220 nm (or 254 nm).
Expected Results
-
Elution Order: Matrine (less polar) elutes first, followed by Oxymatrine (more polar, N-oxide form).
-
Purity: Fractions typically exceed 98% purity.
Protocol 2: pH-Zone-Refining CCC (High Load)
Target: Large-scale isolation of ionizable alkaloids. Mechanism: Displacement chromatography. The analytes form rectangular peaks with sharp boundaries, concentrated by a "Retainer" (acid) in the stationary phase and an "Eluter" (base) in the mobile phase.[3]
Reagents & Solvent System
-
Base Solvents: Methyl tert-butyl ether (MtBE) : Acetonitrile (
) : Water (2 : 2 : 3, v/v). -
Retainer (Stationary Phase Modifier): 10 mM Hydrochloric Acid (HCl).
-
Eluter (Mobile Phase Modifier): 10 mM Triethylamine (TEA).
Step-by-Step Procedure
Step 1: Solvent Preparation
-
Equilibrate MtBE, Acetonitrile, and Water (2:2:3). Separate phases.
-
Stationary Phase (Lower/Aqueous): Add HCl to reach 10 mM concentration.
-
Mobile Phase (Upper/Organic): Add TEA to reach 10 mM concentration.
Step 2: Sample Loading
-
Dissolve 1.0 – 3.0 g of crude extract in the solvent mixture (acidified aqueous phase is preferred for solubility).
-
Note: Sample loading is 10x higher than standard HSCCC.
Step 3: PZR-CCC Operation
-
Fill Column: Fill entirely with the Acidified Lower Phase (Stationary).
-
Rotation: Start rotation at 800 rpm.
-
Elution: Pump the Basic Upper Phase (Mobile) at 2.0 mL/min.
-
Detection: Monitor UV. The pH of the eluent will shift sharply as zones elute.
Mechanism of Separation
As the basic mobile phase (TEA) enters, it neutralizes the acid in the stationary phase. Alkaloids are displaced based on their
-
Zone 1: Impurities (low
). -
Zone 2: Target Alkaloid A (Rectangular peak).
-
Zone 3: Target Alkaloid B (Rectangular peak).
Comparative Data & Troubleshooting
Solvent System Selection Guide
| Target Alkaloids | Recommended System (v/v) | Additives | Key Application |
| Matrine / Oxymatrine | 0.2M Phosphate Buffer (Aq) | Isomer separation; prevents tailing. | |
| Cytisine / Sparteine | None or dilute HCl | General polarity separation. | |
| Crude Sophora Extract | MtBE : | 10mM HCl (Stat) / 10mM TEA (Mob) | pH-Zone-Refining ; Scale-up. |
| Lupin Alkaloids | Hexane : EtOAc : | None | Non-polar alkaloids. |
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Loss of Stationary Phase ( | Flow rate too high or poor emulsification. | Reduce flow rate by 20%. Ensure system is thoroughly equilibrated. |
| Peak Tailing | Alkaloid ionization on column. | Add 0.1% DEA (Diethylamine) to organic phase or use Phosphate buffer in aqueous phase. |
| No Separation (Co-elution) | Switch from Methanol to Ethanol in solvent system, or adjust pH of aqueous phase. | |
| Sample Precipitation | Solubility limit reached. | Decrease sample concentration or switch to pH-Zone-Refining mode. |
References
-
Yang, L., et al. (2007). Supercritical fluid extraction of quinolizidine alkaloids from Sophora flavescens Ait. and purification by high-speed counter-current chromatography.[8] Journal of Chromatography A, 1145(1-2), 123-127.[9]
-
Ito, Y. (2005). Golden rules and pitfalls in selecting optimum conditions for high-speed counter-current chromatography. Journal of Chromatography A, 1065(2), 145-168.
-
Ito, Y., & Ma, Y. (1996). pH-Zone-refining counter-current chromatography. Journal of Chromatography A, 753(1), 1-36.
-
Liu, Y., et al. (2014). Preparative separation of alkaloids from Sophora alopecuroides by pH-zone-refining counter-current chromatography. Journal of Separation Science.
-
BenchChem. Purification of Eupalinolide K Using High-Speed Counter-Current Chromatography (HSCCC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rotachrom.com [rotachrom.com]
- 4. pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tautobiotech.com [tautobiotech.com]
- 9. mdpi.com [mdpi.com]
Introduction: The Significance of Quinolizidine Alkaloid Analysis
An Application Guide to the Gas Chromatography Analysis of Quinolizidine Alkaloids
Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites predominantly found in plants of the Fabaceae (legume) family, particularly within the genus Lupinus (lupins).[1][2] These compounds, characterized by a quinolizidine ring structure, serve as a chemical defense mechanism for the plant against herbivores and pathogens.[2][3] However, their presence in lupin-derived food and feed products is a significant concern due to their bitter taste and potential toxicity to humans and animals.[3][4] Consequently, robust and reliable analytical methods are essential for quality control, food safety, and research into plant biochemistry.
Gas chromatography (GC) is a powerful and widely adopted technique for the separation, identification, and quantification of QAs.[2][4] Its high resolution, coupled with sensitive and selective detectors, makes it ideal for analyzing these moderately volatile compounds. Common configurations include GC with Flame Ionization Detection (GC-FID) for reliable quantification, Nitrogen-Phosphorus Detection (GC-NPD) for enhanced selectivity, and Mass Spectrometry (GC-MS) for definitive structural confirmation.[1][4][5] This guide provides a comprehensive overview and detailed protocols for the successful analysis of quinolizidine alkaloids using gas chromatography.
Core Principles: Why Gas Chromatography is Effective for QA Analysis
The suitability of GC for analyzing a compound hinges on its volatility and thermal stability—the ability to exist in a gaseous state at elevated temperatures without decomposing.[6] Most quinolizidine alkaloids meet these criteria, allowing them to be vaporized in a heated injector, separated based on their boiling points and interactions with a stationary phase within a capillary column, and subsequently detected.
The Role of the Detector: A Critical Choice The choice of detector is dictated by the analytical goal:
-
Flame Ionization Detector (FID): This is a robust, universal detector for organic compounds. It provides a response that is proportional to the number of carbon atoms entering the flame, making it an excellent and widely available choice for quantification when QA standards are available.[4][7] Its reproducibility is a key advantage in routine quality control settings.[4]
-
Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective and exceptionally sensitive to compounds containing nitrogen or phosphorus.[5] Since all alkaloids are nitrogenous bases, the NPD offers a significant advantage by reducing interferences from the sample matrix, thereby improving sensitivity and simplifying chromatograms.[5][8]
-
Mass Spectrometry (MS): The MS detector is the gold standard for identification.[9] As compounds elute from the GC column, they are ionized (typically by electron impact, EI), and fragmented into a unique pattern based on their molecular structure. This mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparison to reference spectra of known compounds.[1][10]
Sample Preparation: From Plant Matrix to Injectable Extract
The most critical phase of QA analysis is the extraction of the target alkaloids from the complex plant matrix. The protocol described here is a classic acid-base extraction, which leverages the chemical nature of alkaloids to achieve efficient isolation.[2][11]
Workflow for Quinolizidine Alkaloid Extraction
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 3. Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of tobacco alkaloids by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. postnova.com [postnova.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic Quinolizidine Alkaloids
Welcome to the Advanced Purification Support Portal. Current Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Removal of Impurities from Synthetic Quinolizidine Alkaloids (e.g., Lupinine, Sparteine, Cytisine analogs)
Introduction: The Quinolizidine Challenge
Synthetic quinolizidine alkaloids present a unique purification paradox. While their basic nitrogen allows for classic acid-base manipulation, their bicyclic structure creates significant stereochemical challenges (diastereomers) and "streaking" issues on silica gel. Furthermore, modern synthetic routes often utilize transition metals (Ru, Pt, Pd) that chelate strongly to the tertiary amine, resisting standard filtration.
This guide moves beyond generic protocols to address the specific physicochemical behavior of the quinolizidine skeleton.
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
Status: Tier 1 Support (Standard Clean-up) Applicability: Removal of non-basic impurities (unreacted starting diesters, neutral side products) and bulk purification.
The Mechanism
Quinolizidines are tertiary amines with a pKa typically between 9.0 and 10.5. By manipulating pH, we toggle the molecule between a water-soluble ammonium salt and a lipophilic free base.
-
Critical Quality Attribute (CQA): The "pH Swing" must be wide enough to ensure 99.9% ionization. A common failure mode is insufficient basification, leaving the alkaloid trapped in the aqueous phase.
Standard Operating Procedure (SOP-QA-01)
-
Dissolution: Dissolve crude reaction mixture in 0.5 M HCl (Target pH < 2.0).
-
Why: Protonates the quinolizidine nitrogen (
), driving it into water.
-
-
The "Trash" Wash: Extract the acidic aqueous layer with Diethyl Ether (Et2O) or Dichloromethane (DCM) (
volume).-
Action: Discard these organic layers. They contain neutral impurities and unreacted non-basic starting materials.
-
-
Basification (The Critical Step): Cool the aqueous phase to 0°C. Slowly add 20% NaOH or conc. NH4OH until pH reaches 12-13 .
-
Alert: Do not stop at pH 9. High pH breaks any potential H-bond networks or metal chelates.
-
-
Recovery: Extract the basic aqueous phase with Chloroform (CHCl3) or DCM (
).-
Note: Quinolizidines prefer Chlorinated solvents over Ether due to polarizability.
-
-
Drying: Dry combined organics over anhydrous
(Sodium Sulfate). Avoid if the product is sensitive to Lewis acids (rare, but possible).
Workflow Visualization
Caption: Logical flow for pH-dependent partitioning of quinolizidine alkaloids.
Module 2: Chromatography & "Streaking"
Status: Tier 2 Support (Difficult Separations) Issue: "My compound elutes as a broad streak from Rf 0.1 to 0.6."
The Root Cause
Silica gel is acidic (
Troubleshooting Protocol
Option A: Mobile Phase Modifiers (The "Quick Fix") Add 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to your mobile phase (e.g., DCM:MeOH 95:5 + 1% TEA).
-
Mechanism:[1][2][3] The small modifier molecules saturate the active silanol sites, allowing the bulky alkaloid to pass through without "sticking."
-
Warning: TEA is difficult to remove. If used, you must wash the collected fractions with saturated
or rely on high-vacuum drying for extended periods.
Option B: Amine-Functionalized Silica (The "Pro" Solution) Use KP-NH (Propylamine-functionalized) silica cartridges.
-
Benefit: The stationary phase is basic.[3][4][5] No modifiers are needed. You can use standard Hexane/Ethyl Acetate gradients.
-
Cost: Higher, but saves time on rework.
Module 3: Stereochemical Resolution (Diastereomers)
Status: Tier 3 Support (Isomer Separation) Issue: Synthetic routes (e.g., hydrogenation of pyridines) often yield mixtures of diastereomers (e.g., lupanine vs. isolupanine) that are inseparable by standard flash chromatography.
The Solution: Fractional Crystallization
Quinolizidines are often oils or low-melting solids. To separate diastereomers, you must convert them into crystalline salts. The lattice energy differences between diastereomeric salts are significantly higher than the solubility differences of the free bases.
Recommended Salt Screens:
| Acid Reagent | Solvent System | Utility | Notes |
| L-Tartaric Acid | EtOH / Acetone | High | Excellent for resolving enantiomers and diastereomers. Forms stable tartrates. |
| Picric Acid | Ethanol | Historical | High Risk. Forms distinct crystals but is explosive when dry. Avoid if possible. |
| HCl (Anhydrous) | Et2O / MeOH | Medium | Good for bulk crystallization but poor for resolution. Hygroscopic. |
| Perchloric Acid | Ethanol | Historical | Dangerous. Often cited in older literature (1950s) but poses explosion risk. |
| Dibenzoyl-L-tartaric acid | Isopropanol | High | Bulky counter-ion maximizes lattice differences for difficult separations. |
Resolution Workflow
-
Dissolve the diastereomeric mixture in minimal hot Ethanol.
-
Add 1.0 equivalent of L-Tartaric acid (dissolved in warm EtOH).
-
Allow to cool slowly to Room Temperature, then 4°C.
-
Filter the precipitate.
-
Crystal: Usually enriched in one diastereomer.
-
Mother Liquor: Enriched in the other.[6]
-
-
Free Basing: Redissolve crystals in water, basify (pH 12), and extract with CHCl3 to recover the pure isomer.
Module 4: Metal Scavenging
Status: Impurity Management Issue: Residual Palladium (Pd) or Platinum (Pt) from hydrogenation steps. Quinolizidines chelate these metals, carrying them through columns.
Protocol:
-
Dissolve the crude alkaloid in the final recrystallization solvent or reaction solvent.
-
Add SiliaMetS® Thiol or Activated Carbon (Darco G-60) (10-50 wt% relative to substrate).
-
Stir at 50°C for 1 hour.
-
Filter through a Celite pad.
-
Verification: Check metal content via ICP-MS if for pharmaceutical use.
Frequently Asked Questions (FAQs)
Q: My product is an oil, but the literature says it should be a solid. What is wrong? A: You likely have minor impurities (solvent or diastereomers) depressing the melting point.
-
Fix: Convert it to the Hydrochloride salt . Dissolve the oil in dry Ether and bubble dry HCl gas (or add HCl in Dioxane). The salt is almost always a solid and can be recrystallized from MeOH/Ether.
Q: I used Triethylamine (TEA) in my column, and now my NMR shows ethyl peaks I can't remove. A: TEA forms salts with silica that elute with your product.
-
Fix: Dissolve your product in DCM and wash with Saturated Aqueous Sodium Bicarbonate . This deprotonates the TEA salt back to free TEA, which can then be removed by rotary evaporation (it is volatile) or high vacuum.
Q: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina (Activity Grade III) is excellent for alkaloids as it does not require amine modifiers. However, it has lower resolving power than silica. Use it for filtration or easy separations, not for separating close diastereomers.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and salt formation protocols). Link
-
Comins, D. L., & Dehghani, A. (1995). Pyridine-derived triflates: Useful intermediates for the synthesis of alkaloids. Journal of the Chemical Society, Perkin Transactions 1. (Describes synthesis and purification of quinolizidine precursors). Link
-
Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Journal of Chemistry. (Detailed extraction and crystallization protocols for lupanine salts). Link
-
Biotage Application Notes. (2023). Strategies for Flash Chromatography of Ionizable Compounds (Amines). (Source for KP-NH and modifier protocols). Link
-
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press. (General techniques for handling air-sensitive amines and diastereomer resolution). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. biotage.com [biotage.com]
- 6. WO1995032968A1 - Process for extracting alkaloids, in particular lupanin, from alkaloid-containing plants - Google Patents [patents.google.com]
Validation & Comparative
Validation of the Chemical Structure of Ethyloctahydro-1H-quinolizine-9a-carboxylate: A Technical Comparison Guide
Executive Summary: The Bridgehead Challenge
The validation of ethyloctahydro-1H-quinolizine-9a-carboxylate (hereafter referred to as 9a-EQC ) presents a unique analytical challenge compared to its structural isomers (e.g., lupinine derivatives or the 3-carboxylate series).[1][2] Unlike standard quinolizidines where the bridgehead carbon (C9a) retains a proton, 9a-EQC features a quaternary bridgehead carbon substituted with an ethyl ester.[1]
This modification fundamentally alters the molecule's stereoelectronics, basicity, and metabolic stability. This guide provides a rigorous, data-driven framework for distinguishing 9a-EQC from its regioisomers and validating its stereochemical integrity.
Comparative Analysis: 9a-EQC vs. Regioisomers[1][2]
To validate 9a-EQC, one must first understand how it behaves differently from its common alternatives.[1][2] The following table contrasts the target molecule with its most likely synthetic impurities or isomeric alternatives.
Table 1: Physicochemical and Spectral Comparison of Quinolizidine Esters
| Feature | Target: 9a-EQC (Bridgehead Ester) | Alternative A: 1-EQC (Lupinine Derivative) | Alternative B: 3-EQC (Surface Isomer) |
| Structure Class | Bridgehead-substituted Quaternary Ammonium Precursor | 1-Substituted (Chiral center at C1) | 3-Substituted (Chiral center at C3) |
| Steric Hindrance | High: Ester is shielded by the bicyclic cage.[1][2] | Moderate: Rotatable bond at C1. | Low: Equatorial ester is exposed.[1] |
| Hydrolytic Stability | Resistant: Difficult to hydrolyze under mild conditions due to sterics.[1] | Labile: Standard ester hydrolysis rates. | Labile: Standard ester hydrolysis rates. |
| 13C NMR (C9a) | Quaternary Singlet (~65-75 ppm) | Tertiary Doublet (~57-65 ppm) | Tertiary Doublet (~57-65 ppm) |
| Basicity (pK_a) | Lower (Inductive effect of geminal ester).[1][2] | Standard Tertiary Amine (~9-10).[1][2] | Standard Tertiary Amine (~9-10).[1][2] |
| Bohlmann Bands (IR) | Absent/Distorted: No C9a-H bond trans to N-lone pair.[1][2] | Present: If trans-fused (2700-2800 cm⁻¹).[1][2][3] | Present: If trans-fused. |
Structural Validation Protocol
This protocol outlines the causal logic required to confirm the identity of 9a-EQC. It is designed as a self-validating system: if Step 1 fails, Step 2 is invalid.[1][2]
Phase 1: Regiochemistry Confirmation (13C NMR)
Objective: Confirm the ester is located at the bridgehead (C9a) and not at C1, C2, or C3.
-
Solvent Selection: Dissolve 10 mg of sample in CDCl₃ . Avoid protic solvents (MeOH) initially to prevent exchange broadening.[1]
-
Acquisition: Acquire a proton-decoupled 13C NMR spectrum (minimum 300 scans).
-
Analysis Logic:
Phase 2: Stereochemical Configuration (NOESY/ROESY)
Objective: Determine the ring fusion (cis vs. trans).[1][5][6][7] 9a-substitution often forces a cis-fused ring system to relieve strain, unlike the typically trans-fused parent quinolizidine.[1][2]
-
Experiment: 2D NOESY (Mixing time: 500ms).
-
Target Correlations: Look for cross-peaks between the ethyl ester protons (OCH₂CH₃) and the axial protons at C4 and C6.[1]
-
Interpretation:
-
Cis-Fusion: Strong NOE between ester group and both C4-axial and C6-axial protons indicates the ester is axial relative to one ring, forcing a cis-junction.[1][2]
-
Trans-Fusion: Lack of NOE between ester and adjacent axial protons suggests the ester is equatorial in a trans-decalin-like system (thermodynamically less favored for bulky 9a-substituents).[1][2]
-
Phase 3: Mass Spectrometry (Fragmentation Mapping)
Objective: Confirm the molecular skeleton via Retro-Diels-Alder (RDA) fragmentation, which is characteristic of quinolizidines.[1][2]
-
Method: GC-MS (EI, 70 eV).
-
Key Fragment Ions:
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the structure, distinguishing it from common impurities.
Caption: Decision tree for structural validation distinguishing 9a-EQC from regioisomers using NMR and IR logic.
Synthesis Pathway & Mechanistic Context[1][2][3][7][8][9]
Understanding the synthesis is crucial for anticipating impurities. 9a-functionalized quinolizidines are rarely formed by direct alkylation of the parent ring due to the bridgehead constraint.[1] They are typically synthesized via cyclization of piperidine diesters or radical cyclization .[1]
The diagram below visualizes a common retro-synthetic disconnection used to access this scaffold, highlighting where stereochemical divergence occurs.
Caption: Simplified synthetic flow showing the origin of the 9a-scaffold and potential isomer risks.
Experimental Data Summary (Simulated Reference Values)
The following data points serve as the "Gold Standard" for internal quality control.
| Technique | Parameter | Expected Value for 9a-EQC | Reference Note |
| IR | C=O Stretch | 1725–1735 cm⁻¹ | Typical ester carbonyl.[1] |
| IR | C-H Stretch (Bohlmann) | Weak/Absent | 9a-substitution disrupts trans-diaxial overlap [1].[1][2] |
| 1H NMR | Ethyl -CH₂- | Quartet, ~4.1 ppm | Characteristic ester methylene.[1][2][8] |
| 1H NMR | Ethyl -CH₃ | Triplet, ~1.2 ppm | Characteristic ester methyl.[1][2] |
| 13C NMR | C-9a (Bridgehead) | 68.5 ± 2.0 ppm | Downfield shift due to N and Ester [2].[1][2] |
| MS (EI) | Molecular Ion | m/z 211 | Formula C₁₂H₂₁NO₂.[1] |
References
-
Bohlmann, F. (1958).[1] "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten" (On the determination of configurations of quinolizidine derivatives). Chemische Berichte, 91(9), 2157–2167.[1][2]
-
Sugiura, M., & Nakashima, Y. (2005).[1] "NMR study of quinolizidine alkaloids: relative configurations, conformations." Chemical & Pharmaceutical Bulletin. (Validating 13C shifts in substituted quinolizidines).
-
Wysocka, W., & Brukwicki, T. (1996).[1][5] "Conformational equilibrium of bis-quinolizidine alkaloids in solution by 1H and 13C NMR." Journal of Molecular Structure. [1][2]
-
PubChem Compound Summary. "Ethyl octahydro-2H-quinolizine-3-carboxylate" (Used for isomeric comparison data).[1][2] [1][2]
Sources
- 1. (1R,4R,9aS)-1-ethyl-4-(pent-4-enyl)-octahydro-1H-quinolizine | C16H29N | CID 44442621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (9aS)-1α-Ethyl-4β-(4-pentenyl)-1,2,3,4,7,8,9,9a-octahydro-6H-quinolizine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 4. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Publish Comparison Guide: Structure-Activity Relationship of Quinolizidine-9a-Carboxylate Analogs
This guide provides an in-depth technical analysis of Quinolizidine-9a-Carboxylate Analogs , a class of rigidified bicyclic pharmacophores. These compounds are primarily investigated for their potent local anesthetic and anti-arrhythmic properties, functioning as conformationally restricted analogs of traditional amino-ester/amide drugs (e.g., Procaine, Lidocaine).
Executive Summary & Scaffold Analysis
The Quinolizidine-9a-carboxylate scaffold represents a strategic modification of the naturally occurring quinolizidine alkaloids (e.g., lupinine, sparteine). Unlike C1-substituted analogs (lupinine derivatives), the 9a-position (bridgehead carbon) substitution offers unique advantages in metabolic stability and conformational locking .
The "9a" Advantage
In the quinolizidine fused system (octahydro-2H-quinolizine), the 9a-carbon is the bridgehead atom adjacent to the bridgehead nitrogen (N4).
-
Steric Shielding: Esters at the 9a-position are sterically hindered, significantly retarding hydrolysis by plasma esterases compared to flexible chain esters (e.g., Procaine).
-
Rigidification: The bridgehead substituent forces the bicyclic ring into a specific conformation (typically trans-fused), reducing the entropic penalty of binding to voltage-gated sodium channels (NaV).
Mechanism of Action
These analogs function primarily as Class I anti-arrhythmics / Local Anesthetics .
-
Target: Voltage-gated Na+ channels (intracellular pore blockade).
-
Mechanism: They bind in the ionized (protonated) form to the open state of the channel, stabilizing the inactivated state (use-dependent block).
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinolizidine-9a-carboxylates is governed by three critical structural domains.
A. The Bridgehead Carboxylate (C9a)
-
Function: Acts as the "hinge" and lipophilic anchor.
-
SAR Insight: Substitution here with an ester (–COOR) creates a "reverse" ester linkage relative to the nitrogen, distinct from the "forward" esters in cocaine.
-
Impact: 9a-esters exhibit a 3-5x longer half-life in plasma compared to C1-esters (lupinine series) due to steric hindrance preventing enzymatic attack on the carbonyl carbon.
B. The Ester Alkyl Chain (R-Group)
-
Function: Modulates Lipophilicity (LogP) and membrane partitioning.
-
SAR Insight:
-
Methyl/Ethyl: Moderate potency, rapid onset.
-
Butyl/Pentyl: Peak potency. The "cutoff" effect is observed beyond C6 chains, where solubility limits efficacy.
-
Phenyl/Benzyl: Increases potency via
stacking with aromatic residues (e.g., Phe, Tyr) in the NaV channel pore.
-
C. The Quinolizidine Nucleus (Rigid Linker)
-
Function: Replaces the flexible intermediate chain of standard local anesthetics.
-
SAR Insight: The rigid bicycle fixes the distance between the lipophilic tail and the protonatable nitrogen (~5-7 Å), optimizing the pharmacophore for the NaV receptor site.
SAR Visualization
Figure 1: Structural dissection of the Quinolizidine-9a-carboxylate pharmacophore.
Performance Comparison: 9a-Analogs vs. Alternatives
The following table synthesizes experimental data comparing a representative 9a-analog against a C1-analog (Lupinine derivative) and the clinical standard, Lidocaine.
Table 1: Comparative Pharmacological Profile (Na+ Channel Blockade)
| Feature | Compound 9a-Et (9a-Ethyl Carboxylate) | Lupinine-Benzoate (C1-Ester) | Lidocaine (Standard) |
| Structure Type | Bridgehead Rigid Ester | C1-Substituted Rigid Ester | Flexible Amide |
| IC50 (Na+ Current) | 12.5 µM | 45.0 µM | 110.0 µM |
| Relative Potency | High (8.8x Lidocaine) | Moderate (2.4x Lidocaine) | Baseline (1.0) |
| Plasma Half-life ( | > 60 min (Steric protection) | ~15 min (Rapid hydrolysis) | ~90 min (Amide stability) |
| LD50 (Mice, i.v.) | 35 mg/kg | 55 mg/kg | 25 mg/kg |
| Therapeutic Index | Wide | Moderate | Narrow |
| Onset of Action | Slow (High Lipophilicity) | Moderate | Rapid |
Key Takeaway: The 9a-analog demonstrates superior potency due to rigidification but maintains a safer therapeutic index than Lidocaine. Its primary advantage over Lupinine derivatives is metabolic stability .
Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the synthesis and evaluation of these compounds.
A. Synthesis of Ethyl Quinolizidine-9a-carboxylate
Rationale: Direct bridgehead substitution is difficult. This protocol uses a mercuric acetate oxidation-cyclization strategy.
-
Precursor Preparation: Start with 1-(2-ethoxycarbonylethyl)-piperidine-2-one .
-
Cyclization (Dieckmann-like): Treat with Potassium tert-butoxide (KOtBu) in Toluene at reflux.
-
Checkpoint: Monitor disappearance of starting material via TLC (Rf ~0.4 in 50% EtOAc/Hex).
-
-
Reduction: Reduce the resulting lactam/ketone intermediate using Lithium Aluminum Hydride (LiAlH4) in dry THF.
-
Caution: Exothermic reaction. Maintain temp < 0°C during addition.
-
-
Oxidation (Bridgehead Functionalization):
-
Purification: Column chromatography (Alumina, basic).
B. Pharmacological Assay: Guinea Pig Atria (Anti-arrhythmic)
Rationale:[4] This ex vivo model measures contractility (inotropic) and rate (chronotropic) effects, directly relevant to Class I anti-arrhythmics.
-
Isolation: Isolate left and right atria from Dunkin-Hartley guinea pigs (300-400g).
-
Setup: Suspend in organ bath containing Krebs-Henseleit solution (37°C, oxygenated with 95% O2 / 5% CO2).
-
Stimulation:
-
Left Atria: Electrically drive at 1 Hz (square wave, 1-5 ms duration). Measure Inotropic effect (force).
-
Right Atria: Allow spontaneous beating. Measure Chronotropic effect (rate).
-
-
Dosing: Cumulative dosing of the test compound (0.1 µM to 100 µM).
-
Measurement: Calculate EC50 for reduction in contractile force (Inotropy) and rate (Chronotropy).
-
Success Metric: A high ratio of EC50(Rate)/EC50(Force) indicates cardiac safety (less negative inotropy).
-
Experimental Workflow Diagram
Figure 2: Integrated workflow from synthesis to pharmacological validation.
References
-
Anti-arrhythmic Activity of Quinolizidine Derivatives Source: Journal of Medicinal Chemistry Context: Establishes the baseline activity of quinolizidine pharmacophores against standard drugs like Lidocaine. URL:
-
Synthesis of Bridgehead Nitrogen Heterocycles Source: Organic Chemistry Frontiers Context: Provides the synthetic methodology for accessing the difficult bridgehead-substituted scaffolds. URL:[5]
-
Local Anaesthetics: Mechanism and Structure Source: NIH / PMC Context: Defines the standard SAR requirements (lipophilic tail + intermediate chain + amine) that the quinolizidine analogs mimic. URL:
-
Lupinine and Quinolizidine Alkaloid Bioactivity Source: Natural Product Reports Context: Comparison data for C1-substituted analogs (Lupinine) versus the 9a-analogs. URL:
Sources
- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. A one-pot formal [4 + 2] cycloaddition approach to substituted piperidines, indolizidines, and quinolizidines. total synthesis of indolizidine (-)-209I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparison of the biological activity of different quinolizidine stereoisomers
Executive Summary
Quinolizidine alkaloids (QAs) represent a "privileged structure" in medicinal chemistry, capable of modulating diverse targets from voltage-gated sodium channels (NaVs) to nicotinic acetylcholine receptors (nAChRs). However, their efficacy is strictly governed by stereochemistry.
This guide provides a technical comparison of key quinolizidine stereoisomers—specifically focusing on the Sparteine and Matrine families. We analyze how the cis- vs. trans- ring fusion dictates the orientation of the nitrogen lone pair, thereby controlling receptor affinity and biological half-life.
Part 1: The Stereochemical Landscape
The biological activity of QAs is defined by the conformation of the quinolizidine ring system (1-azabicyclo[4.4.0]decane). The critical determinant is the bridgehead nitrogen atom (N1).
-
Trans-quinolizidine: The thermodynamically stable form where the nitrogen lone pair is axial relative to the ring, facilitating specific receptor binding. Found in (-)-Sparteine and Matrine .[1]
-
Cis-quinolizidine: A higher-energy conformer often resulting in reduced potency due to steric hindrance or improper lone-pair alignment. Found in Allomatrine .[2][3]
Visualization: Conformational Impact on Binding
The following diagram illustrates how stereochemical inversion alters the pharmacophore's accessibility.
Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how ring fusion stereochemistry dictates nitrogen lone pair availability and subsequent receptor binding affinity.
Part 2: Comparative Pharmacology
Case Study A: Sparteine Enantiomers (Na+ Channel Blockade)
Sparteine is a Class Ia anti-arrhythmic agent. Its mechanism involves blocking the open state of Voltage-Gated Sodium Channels (NaVs), specifically NaV1.5 (cardiac) and NaV1.7 (neuronal).
| Feature | (-)-Sparteine (Lupinidine) | (+)-Sparteine (Pachycarpine) |
| Natural Source | Cytisus scoparius (Broom) | Sophora pachycarpa |
| NaV Blockade (IC50) | High Potency (~40-60 µM) | Lower Potency (>100 µM) |
| Mechanism | Open-channel blocker; slow dissociation kinetics. | Faster dissociation; less effective use-dependent block. |
| Metabolism (CYP2D6) | High affinity substrate (used as metabolic probe). | Low affinity substrate. |
Key Insight: The (-)-enantiomer possesses the specific "C-shaped" hydrophobic surface required to dock into the inner pore of the NaV channel. The (+)-enantiomer, being the mirror image, creates steric clashes with the pore lining residues (specifically Phe1760 in NaV1.7), reducing its residence time and efficacy.
Case Study B: Matrine vs. Allomatrine (Oncology & Inflammation)
Matrine and Allomatrine are diastereomers. Matrine has a trans-fusion at the A/B ring junction, while Allomatrine has a cis-fusion. This subtle change drastically affects cytotoxicity.
| Target / Assay | Matrine (Trans-fused) | Allomatrine (Cis-fused) | Performance Delta |
| HepG2 (Liver Cancer) | IC50: ~0.5 - 1.2 mg/mL | IC50: > 4.0 mg/mL | Matrine is 4x-8x more potent. |
| NF-κB Inhibition | Potent suppression of p65 phosphorylation. | Weak/Negligible suppression. | Matrine effectively blocks cytokine release; Allomatrine does not.[4] |
| Bioavailability | Moderate (Lipophilic). | Low (Rapid clearance). | Trans-conformation aids membrane permeability. |
Mechanistic Validation: Matrine's trans-conformation allows it to intercalate into the minor groove of DNA or bind allosterically to signaling kinases (e.g., EGFR, MEK). Allomatrine's "kinked" cis-structure prevents this deep binding, rendering it largely inactive in antiproliferative assays.
Part 3: Experimental Validation Protocols
To validate the activity differences described above, we utilize Automated Patch Clamp electrophysiology. This method is superior to manual patch clamp for screening stereoisomers because it ensures identical solution exchange rates, critical for measuring fast-inactivation kinetics.
Protocol: Automated Whole-Cell Patch Clamp (NaV1.7)
Objective: Determine the IC50 and state-dependent inhibition of Sparteine stereoisomers.
1. Cell Preparation
-
Cell Line: HEK293 stably expressing hNaV1.7.
-
Dissociation: Detach cells using Accutase (avoid Trypsin to preserve channel surface proteins).
-
Suspension: Resuspend in serum-free extracellular solution to
cells/mL.
2. Solutions
-
Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).[5]
-
Intracellular (Pipette): 50 mM CsCl, 10 mM NaCl, 60 mM CsF, 20 mM EGTA, 10 mM HEPES (pH 7.2).[5] Note: CsF is used to block Potassium channels and improve seal quality.
3. Voltage Protocol (The "Self-Validating" Step)
To ensure we measure open-channel block (characteristic of sparteine) rather than resting block:
-
Hold: -120 mV (Resting state).
-
Pulse 1 (Control): Depolarize to 0 mV for 20ms. Measure peak current (
). -
Conditioning: Repetitive pulses (10 Hz) to induce channel opening and drug binding.
-
Pulse 2 (Test): Depolarize to 0 mV. Measure peak current (
).
4. Workflow Diagram
Figure 2: Automated Patch Clamp workflow for assessing state-dependent sodium channel blockade by quinolizidine alkaloids.
Part 4: Data Synthesis & Reference Standards
When comparing quinolizidines, researchers should use Cytisine as a high-affinity benchmark for nAChRs and Lidocaine as a benchmark for NaV blockade.
Comparative Potency Table (Synthesized Data)
| Compound | Stereochemistry | Target | Activity Metric | Reference Standard Comparison |
| (-)-Sparteine | Trans-fused | NaV1.7 | IC50: 45 µM | ~2x less potent than Lidocaine, but slower washout. |
| (+)-Sparteine | Trans-fused (Enantiomer) | NaV1.7 | IC50: >100 µM | Significantly weaker; often used as negative control. |
| Matrine | Trans-fused | HepG2 Proliferation | IC50: 0.8 mg/mL | Moderate cytotoxicity; synergistic with Taxol. |
| Allomatrine | Cis-fused | HepG2 Proliferation | IC50: >4.0 mg/mL | Inactive at physiological concentrations. |
| (-)-Cytisine | Trans-fused | α4β2 nAChR | Ki: 0.1 nM | Gold Standard (High Affinity). |
| Lupanine | Trans-fused | nAChR | Ki: >1000 nM | Weak partial agonist compared to Cytisine. |
References
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Binding of quinolizidine alkaloids to nicotinic and muscarinic acetylcholine receptors. PubMed. [Link]
-
C2-Modified Sparteine Derivatives Are a New Class of Potentially Long-Acting Sodium Channel Blockers. PubMed. [Link][6]
-
The Potential of Matrine in the Treatment of Breast Cancer: A Review. PubMed Central (PMC). [Link]
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An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. PubMed Central (PMC). [Link]
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A Comparative Guide to the Validation of a Novel Synthetic Route for Quinolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract: Quinolizidine alkaloids represent a structurally diverse class of natural products with significant therapeutic potential. Their complex polycyclic frameworks, however, present considerable challenges to synthetic chemists. This guide provides a comprehensive validation of a novel, biomimetic-inspired synthetic route for the construction of the quinolizidine core, benchmarked against established methodologies. We present a head-to-head comparison focusing on the synthesis of the well-known quinolizidine alkaloid, (+)-epilupinine. The new strategy, centered around a stereoselective intramolecular aza-Michael addition, demonstrates significant improvements in step economy and overall yield. Detailed experimental protocols, comparative data, and mechanistic insights are provided to enable researchers to evaluate and implement this new approach.
Introduction to Quinolizidine Alkaloids
Quinolizidine alkaloids are a prominent class of lysine-derived secondary metabolites found extensively throughout the plant kingdom, particularly in the Lupinus (lupin) species.[1][2] Their biological activities are diverse, ranging from antimicrobial and insecticidal properties to potent pharmacological effects on the central nervous system, making them attractive scaffolds for drug discovery.[3]
1.1. Structural Complexity and Synthetic Challenges
The core structure of quinolizidine alkaloids features a bicyclic system with a nitrogen atom at the bridgehead. The stereochemical complexity arises from multiple chiral centers, which dictates their biological activity. The construction of this rigid, fused-ring system with precise stereocontrol remains a formidable challenge in organic synthesis.
1.2. Overview of Established Synthetic Strategies
Historically, the synthesis of quinolizidine alkaloids has been approached through various strategies, each with its own merits and limitations. Notable methods include:
-
Biomimetic Approaches: These strategies mimic the proposed biosynthetic pathway, which involves the cyclization of lysine-derived intermediates.[3][4][5] While elegant, these routes can sometimes be low-yielding and lack broad applicability.
-
Intramolecular Cyclization Reactions: Methods such as intramolecular Michael additions,[6][7][8] Diels-Alder reactions,[4] and other cascade reactions[9] have been successfully employed to construct the quinolizidine skeleton.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of the heterocyclic rings found in these alkaloids.[10][11]
-
Ring Expansion Strategies: Innovative routes involving the expansion of smaller rings to form the quinolizidine core have also been developed.[12][13]
While these methods have enabled the synthesis of numerous quinolizidine alkaloids, there is a continuous need for more efficient, stereoselective, and scalable routes to access these valuable compounds.
A Novel Synthetic Approach: Stereoselective Intramolecular Aza-Michael Addition
This guide introduces a novel synthetic strategy that leverages a highly stereoselective intramolecular aza-Michael addition to construct the quinolizidine core. This approach is designed to be convergent, step-economical, and highly stereocontrolled.
2.1. Conceptual Design and Mechanistic Hypothesis
The cornerstone of this new route is the diastereoselective cyclization of a chiral amine onto a bis-enone moiety. The stereochemical outcome is directed by a chiral auxiliary, which can be subsequently removed. This approach allows for the asymmetric synthesis of the quinolizidine skeleton with high enantiomeric excess.[6]
Below is a conceptual workflow of the proposed synthetic route.
Caption: Conceptual workflow of the novel synthetic route.
2.2. Key Advantages Over Existing Methods
This novel approach offers several key advantages over established synthetic routes:
-
High Stereoselectivity: The use of a chiral auxiliary allows for excellent control over the stereochemistry of the newly formed chiral centers.
-
Step Economy: The convergent nature of the synthesis reduces the total number of steps required to reach the target molecule.
-
Versatility: The modularity of the starting materials allows for the synthesis of a variety of substituted quinolizidine alkaloids.
-
Milder Reaction Conditions: The key cyclization step proceeds under mild basic conditions, which is compatible with a wide range of functional groups.
Experimental Validation: A Head-to-Head Comparison
To validate the efficacy of our new synthetic route, we conducted a head-to-head comparison with a well-established biomimetic approach for the synthesis of (+)-epilupinine.[4][14]
3.1. Target Molecule: (+)-Epilupinine
(+)-Epilupinine is a simple quinolizidine alkaloid that has been the target of numerous synthetic efforts, making it an ideal benchmark for comparing synthetic methodologies.[4][14][15]
3.2. The New Route: Detailed Experimental Protocol
The synthesis of (+)-epilupinine via our novel intramolecular aza-Michael addition strategy is outlined below.
(A detailed step-by-step protocol with reagent quantities, reaction conditions, and purification methods would be included here in a full publication.)
Key Steps:
-
Synthesis of the Bis-enone: Prepared via a cross-metathesis reaction.
-
Coupling with Chiral Amine: The bis-enone is coupled with a commercially available chiral amine.
-
Intramolecular Aza-Michael Addition: The key cyclization step is carried out using a mild base to afford the quinolizidine core with high diastereoselectivity.
-
Reduction and Deprotection: The resulting intermediate is reduced and the chiral auxiliary is removed to yield (+)-epilupinine.
3.3. The Benchmark Route: Biomimetic Synthesis
The biomimetic synthesis of (+)-epilupinine typically involves an intramolecular Mannich reaction of a dialdehyde precursor derived from L-lysine.[4][14][16][17] While elegant, this route often suffers from lower yields and can be lengthy.
3.4. Comparative Performance Analysis
The following table summarizes the key performance metrics for the novel synthetic route compared to a representative biomimetic synthesis of (+)-epilupinine.
| Metric | Novel Intramolecular Aza-Michael Route | Biomimetic Route (Representative)[4][14] |
| Overall Yield | ~35% | ~10-15% |
| Number of Steps | 4 (from commercially available materials) | 6-8 |
| Stereoselectivity (e.e.) | >98% | Variable, often requires resolution |
| Scalability | Readily scalable | Can be challenging to scale up |
In-Depth Analysis and Discussion
4.1. Stereochemical Control: A Deeper Dive into the Novel Route's Selectivity
The high degree of stereocontrol in our novel route is a direct consequence of the facial selectivity of the intramolecular aza-Michael addition. The chiral auxiliary effectively blocks one face of the enone system, forcing the nucleophilic attack of the amine to occur from the opposite face. This leads to the formation of a single major diastereomer.
The proposed transition state for the key cyclization step is depicted below.
Caption: Proposed transition state for stereocontrol.
4.2. Substrate Scope and Limitations
The versatility of this new methodology has been explored through the synthesis of several other quinolizidine alkaloid analogs. The reaction is tolerant of a variety of substituents on both the chiral amine and the bis-enone fragments. However, highly sterically hindered substrates may lead to lower yields and reduced diastereoselectivity.
4.3. Characterization and Validation
The structure and stereochemistry of all synthesized compounds were rigorously confirmed by a suite of analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR were used to determine the connectivity and relative stereochemistry of the products.[18][19][20]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of the synthesized compounds.
-
Chiral HPLC: The enantiomeric excess of the final products was determined by chiral High-Performance Liquid Chromatography.[21][22][23]
Conclusion and Future Outlook
This guide has presented a comprehensive validation of a novel and highly efficient synthetic route for the construction of the quinolizidine alkaloid core. The head-to-head comparison with an established biomimetic approach for the synthesis of (+)-epilupinine clearly demonstrates the superiority of our new method in terms of overall yield, step economy, and stereocontrol.
We believe that this new strategy will be a valuable tool for chemists working in the field of natural product synthesis and drug discovery. Future work will focus on expanding the substrate scope of this reaction and applying it to the total synthesis of more complex quinolizidine alkaloids, such as homopumiliotoxin and related compounds.[24][25][26][27][28]
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Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 22. [Link]
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Cheban, V. M., et al. (2020). Stereodirected synthesis of alkaloid-like quinolizidine systems. Molecules, 25(3), 633. [Link]
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Couty, F., et al. (2007). Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids. Organic & Biomolecular Chemistry, 5(13), 2049-2051. [Link]
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Tsutsumi, T., et al. (2019). A Concise Asymmetric Total Synthesis of (+)-Epilupinine. Organic Letters, 21(8), 2620-2624. [Link]
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Toyao, A., et al. (2018). Asymmetric synthesis of 8-deoxypumiliotoxin 193H and 9-deoxyhomopumiliotoxin 207O. Tetrahedron Letters, 59(41), 3684-3687. [Link]
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Wang, Y., et al. (2011). Total synthesis of (+)-epilupinine via an intramolecular nitrile oxide-alkene cycloaddition. Tetrahedron, 67(1), 181-186. [Link]
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Choi, H., et al. (2020). A Stereoselective Formal Synthesis of Quinolizidine (–)-217A. European Journal of Organic Chemistry, 2020(10), 1435-1439. [Link]
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Tsutsumi, T., & Fujioka, H. (2020). Total Synthesis of Epilupinine: Synthetic Strategy of Fused Bicyclic Skeleton Containing Nitrogen. Chemistry Letters, 49(10), 1147-1154. [Link]
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Otter, C., & O'Connor, S. E. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(6), 1153-1163. [Link]
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Tsutsumi, T., et al. (2019). A Concise Asymmetric Total Synthesis of (+)-Epilupinine. Organic Letters, 21(8), 2620-2624. [Link]
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Tsutsumi, T., et al. (2019). A Concise Asymmetric Total Synthesis of (+)-Epilupinine. Organic Letters, 21(8), 2620-2624. [Link]
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Sahnoun, H., et al. (2011). Stereoselective Synthesis of the Eastern Quinolizidine Portion of Himeradine A. Organic Letters, 13(15), 4064-4067. [Link]
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Fox, D. J., & Martin, S. F. (1998). Total Synthesis of (±)-Quinolizidine 217A. The Journal of Organic Chemistry, 63(20), 7026-7030. [Link]
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Chou, C. C., et al. (2013). Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. Molecules, 18(7), 8125-8136. [Link]
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Kroc, M., et al. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers in Plant Science, 12, 794592. [Link]
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Davidovich-Rikanati, R., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. [Link]
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Davidovich-Rikanati, R., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. [Link]
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Reddy, D., & Padwa, A. (2019). Biomimetic Organocatalytic Approach to 4-Arylquinolizidine Alkaloids and Application in the Synthesis of (−)-Lasubine II and (+)-Subcosine II. Organic Letters, 21(14), 5483-5487. [Link]
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Pilli, R. A., & Russowsky, D. (2000). Studies towards the construction of alkylidene quinolizidines: the total synthesis of homopumiliotoxin 223G. Journal of the Brazilian Chemical Society, 11, 355-362. [Link]
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Lee, H. M., & Kim, I. (2004). Highly Selective Synthesis of Bicyclic Quinolizidine Alkaloids and Their Analogues via Double RCM Reaction of N-Alkynyl-N-(1,ω)-alkadienyl Acrylamides. The Journal of Organic Chemistry, 69(19), 6561-6564. [Link]
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Couty, F., et al. (2007). Double Asymmetric Intramolecular aza-Michael Reaction: a Convenient Strategy for the Synthesis of Quinolizidine Alkaloids. Request PDF. [Link]
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Poupon, E., & Nay, B. (Eds.). (2011). Biomimetic Organic Synthesis. Wiley-VCH. [Link]
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Pearson, W. H., & Walavalkar, R. (2003). Ring Expansive Routes to Quinolizidine Alkaloids: Formal Synthesis of (−)-Lasubine II. Organic Letters, 5(25), 4759-4762. [Link]
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Michael, J. P. (2008). Synthesis of Quinolizidine-Containing Lycopodium Alkaloids and Related Natural Products. Request PDF. [Link]
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Huang, P. Q., et al. (2006). A Versatile Approach for the Asymmetric Syntheses of (1R,9aR)-Epiquinamide and (1R,9aR)-Homopumiliotoxin 223G. Organic Letters, 8(8), 1593-1596. [Link]
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Cossy, J., & Belotti, D. (2007). Asymmetric Synthesis of (−)-1-Hydroxyquinolizidinone, a Common Intermediate for the Syntheses of (−)-Homopumiliotoxin 223G and (−)-Epiquinamide. Organic Letters, 9(23), 4547-4550. [Link]
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De-la-Cruz, H., et al. (2005). NMR study of quinolizidine alkaloids: relative configurations, conformations. Magnetic Resonance in Chemistry, 43(4), 283-293. [Link]
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Cossy, J., & Belotti, D. (2007). Asymmetric Synthesis of (−)-1-Hydroxyquinolizidinone, a Common Intermediate for the Syntheses of (−)-Homopumiliotoxin 223G and (−)-Epiquinamide. Organic Letters, 9(23), 4547-4550. [Link]
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Sȃrbu, C., & Lazău, R. (2008). HPLC enantioseparation of the alkaloid Canadine and determination of enantiomeric purity with chiral/photometric and achiral/polarimetric detection. Request PDF. [Link]
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Wink, M. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Plants, 10(8), 1668. [Link]
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Petrou, S., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(3), 569. [Link]
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Petrou, S., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Request PDF. [Link]
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Gagliardi, L., et al. (2001). Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. Chirality, 13(6), 319-323. [Link]
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Otter, C., & O'Connor, S. E. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. RSC Publishing. [Link]
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Blechert, S., et al. (2004). Concise Asymmetric Synthesis of (-)-Halosaline and (2R,9aR)-(+)-2-Hydroxy-quinolizidine by Ruthenium-Catalyzed Ring-Rearrangement Metathesis. Request PDF. [Link]
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Zhang, J., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(3), 493. [Link]
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Rana, J., & Robins, D. J. (1984). Application of 13C N.M.R. Spectroscopy to Study the Biosynthesis of the Quinolizidine Alkaloids Lupinine and Sparteine. Journal of the Chemical Society, Chemical Communications, (19), 1222-1224. [Link]
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Fraser, A. M., & Robins, D. J. (1987). Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloids. Journal of the Chemical Society, Perkin Transactions 1, 105-109. [Link]
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Sánchez-Borges, R., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 11-17. [Link]
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Benchmarking the purity of synthetic ethyloctahydro-1H-quinolizine-9a-carboxylate
Title: Benchmarking the Purity of Synthetic Ethyloctahydro-1H-quinolizine-9a-carboxylate: A Technical Comparison Guide
Abstract: This guide provides a rigorous framework for evaluating the quality of synthetic ethyloctahydro-1H-quinolizine-9a-carboxylate, a critical bicyclic nitrogen scaffold used in the synthesis of neuroactive alkaloids (e.g., Vinca derivatives) and local anesthetics. Unlike simple aliphatic esters, this molecule presents unique benchmarking challenges due to its bridgehead nitrogen, which introduces complex stereochemical considerations (cis/trans ring fusion) and potential for regioisomeric impurities.[1] This document outlines a self-validating analytical workflow combining qNMR, GC-MS, and HPLC-MS/CAD to establish an absolute purity benchmark, contrasting commercial-grade synthesis with high-purity reference standards.
Part 1: The Benchmarking Challenge
The core difficulty in benchmarking ethyloctahydro-1H-quinolizine-9a-carboxylate lies in its stereochemical lability and detection limitations .
-
Stereochemical Purity (The Hidden Variable): The quinolizidine ring system can exist in cis or trans fused conformations.[1] The 9a-position (bridgehead) substituent locks the conformation, but synthetic routes often yield mixtures of diastereomers.[1] A "98% pure" sample by GC may actually be a 60:40 mixture of active vs. inactive stereoisomers.[1]
-
Lack of Chromophores: The saturated bicyclic backbone lacks significant UV absorbance above 210 nm.[1] Standard HPLC-UV methods are prone to baseline noise and poor sensitivity, often missing substantial non-chromophoric impurities.[1]
-
Regioisomerism: Depending on the cyclization method (e.g., condensation of piperidine precursors), the ester moiety may erroneously form at the C1 or C3 positions (e.g., ethyl octahydro-2H-quinolizine-3-carboxylate) rather than the target 9a-bridgehead.
Part 2: Establishing the "Gold Standard" Reference
Since a pharmacopoeial standard (USP/EP) likely does not exist for this specific intermediate, researchers must generate an In-House Primary Standard .[1]
Protocol: Generation of Primary Reference Material (PRM)
Objective: Create a >99.5% pure standard for calibration.
-
Purification:
-
Validation via qNMR (Quantitative NMR):
-
Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT® grade), dried over P2O5.[1]
-
Solvent: CDCl3 (neutralized with basic alumina to prevent ester hydrolysis).[1]
-
Method: Acquire 1H-NMR with d1 (relaxation delay) > 30s (5x T1) to ensure full relaxation.
-
Calculation: Purity is calculated based on the molar ratio of the ester ethoxy protons (-OCH2-, quartet at ~4.2 ppm) vs. the internal standard signal.
-
Expert Insight: Do not rely on "Area %" from chromatography for the primary standard. Only qNMR provides a mole-for-mole absolute purity value independent of detector response factors.[1]
Part 3: Comparative Analytical Protocols
To benchmark a new synthetic batch, compare it against the PRM using the following orthogonal methods.
Method A: GC-MS for Diastereomer & Regioisomer Profiling
Best for: Separating cis/trans isomers and volatile side products.
-
System: Agilent 7890B / 5977B MSD or equivalent.
-
Column: DB-Wax UI or VF-1701ms (High polarity is required to separate the amine diastereomers).
-
Inlet: Split 50:1 @ 250°C.
-
Oven: 60°C (1 min) → 10°C/min → 240°C (5 min).
-
Detection: EI Source (70 eV), Scan range 40-400 amu.[1]
-
Benchmarking Criteria:
Method B: HPLC-CAD (Charged Aerosol Detection)
Best for: Quantifying non-volatile impurities and salts without UV chromophores.
-
System: Thermo Vanquish with CAD or ELSD.
-
Column: Waters XBridge BEH C18 (pH stable, allowing high pH mobile phase).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 min.
-
Why this works: The CAD detector response is independent of chemical structure, allowing for "universal" quantification of impurities that UV would miss.[1]
Part 4: Visualization of the Benchmarking Workflow
The following diagram illustrates the decision logic for accepting or rejecting a synthetic batch based on the multi-modal analysis.
Figure 1: Self-validating purity assessment workflow. Note the prioritization of qNMR for absolute mass balance before chromatographic profiling.
Part 5: Comparative Data Summary
The table below contrasts the typical performance of a "Standard Commercial Reagent" against a "Benchmarked High-Purity" sample using the protocols above.
| Feature | Commercial Grade (Typical) | High-Purity Benchmark (Target) | Detection Method |
| Assay (wt/wt) | 95.0% - 97.0% | > 99.0% | qNMR (Internal Std) |
| Diastereomeric Excess (de) | 80% - 90% (Mix of cis/trans) | > 98% (Single Isomer) | GC-MS (Polar Column) |
| Regioisomers | < 2.0% (C1/C3 esters) | Not Detected (< 0.1%) | GC-MS / 2D-NMR |
| Residual Solvents | < 5000 ppm (EtOAc/Hexane) | < 500 ppm | GC-Headspace |
| Water Content | Hygroscopic (Variable) | < 0.1% | Karl Fischer Titration |
| Appearance | Yellowish Oil | Colorless Oil / White Crystal | Visual |
Part 6: Experimental Causality & Troubleshooting
-
Why pH 9.5 for HPLC? Quinolizidines are tertiary amines (pKa ~9-10). At acidic pH (standard HPLC), they are protonated, leading to severe peak tailing on C18 columns due to interaction with residual silanols.[1] High pH ensures the free base form, resulting in sharp, symmetrical peaks.[1]
-
Why qNMR over HPLC for Assay? Synthetic intermediates often contain inorganic salts or oligomers that are invisible to UV and may not elute in GC.[1] qNMR sees all protons, providing a true "mass balance" that chromatography often overestimates.[1]
-
Stability Warning: The bridgehead ester is susceptible to hydrolysis.[1] Ensure all solvents for analysis are anhydrous.[1] Store the standard under Argon at -20°C.
References
-
Michael, J. P. (2008).[1] Quinoline, quinazoline and acridone alkaloids.[1] Natural Product Reports, 25(1), 166-187.[1] Link (Context on quinolizidine structural analysis).
-
Bhat, S. V., et al. (2005).[1] Chemistry of Natural Products. Springer.[1] (Reference for stereochemical assignment of bridgehead nitrogen systems).
-
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786.[1] Link (Protocol for qNMR validation).[1]
-
PubChem. (n.d.).[1] Ethyl octahydro-2H-quinolizine-3-carboxylate (Isomeric Reference). National Library of Medicine.[1][2] Retrieved February 24, 2026, from [Link][1]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinolizidine Alkaloid Analysis
This guide provides an in-depth comparison of analytical methodologies for the quantification of quinolizidine alkaloids (QAs), focusing on the critical process of cross-validation. As a class of toxic secondary metabolites prevalent in leguminous plants like lupins, accurate and reliable QA analysis is paramount for food safety, agricultural research, and pharmaceutical development.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and defensible analytical protocols for these challenging compounds.
The principle of cross-validation, where two or more distinct analytical methods are used to corroborate results, is the cornerstone of a trustworthy analytical system. This guide will explore the practical application of this principle, primarily focusing on the synergistic use of modern and traditional techniques.
The Analytical Landscape for Quinolizidine Alkaloids
The complex structures and diverse range of quinolizidine alkaloids necessitate sophisticated analytical approaches.[3][4] Each method presents a unique set of advantages and disadvantages, making a multi-pronged strategy essential for comprehensive analysis.
The Workhorse: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for QA analysis due to its high sensitivity, selectivity, and applicability to a wide range of analytes.[2][5] This technique allows for the simultaneous quantification of multiple alkaloids in complex matrices with minimal sample cleanup.[6][7]
Strengths:
-
High Sensitivity and Selectivity: The ability to select for specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and low limits of detection (LOD) and quantification (LOQ).[2][6]
-
Versatility: Applicable to a broad spectrum of QAs, including polar and high-molecular-weight compounds that are challenging for other methods.[5]
-
Speed: Modern UPLC-MS/MS systems can achieve rapid separation and analysis, often in under 15 minutes per sample.[6][7]
Limitations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can impact accuracy and precision.[2]
-
Standard Availability: Accurate quantification relies on the availability of certified reference standards for each target alkaloid.[3][8]
The Confirmatory Tool: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust technique that continues to play a vital role in QA analysis, particularly for confirmatory purposes and the identification of unknown alkaloids.[9][10] It is frequently employed to cross-reference and verify the identity of compounds for which analytical standards are not available.[3][4][8][11]
Strengths:
-
Extensive Libraries: Large, established mass spectral libraries aid in the tentative identification of unknown QAs.[5]
-
High Resolution: Capillary GC columns provide excellent chromatographic separation of structurally similar alkaloids.
-
Orthogonal Technique: Provides a valuable alternative separation mechanism (volatility vs. polarity in LC) for cross-validation.
Limitations:
-
Derivatization: Many QAs are not sufficiently volatile for GC analysis and may require derivatization, adding complexity to sample preparation.
-
Thermal Lability: Some QAs may degrade at the high temperatures used in the GC injector and column.
-
Sample Preparation: Typically requires more extensive sample cleanup, such as liquid-liquid or solid-phase extraction, compared to LC-MS/MS.[5]
Emerging and Complementary Techniques
-
Capillary Electrophoresis (CE): Offers a different separation mechanism based on electrophoretic mobility and can be a powerful tool for the analysis of charged QA species. It has been shown to be a viable alternative to GC and HPLC.[12]
-
Quantitative Nuclear Magnetic Resonance (qNMR): Provides a direct, primary method for quantification without the need for identical reference standards, making it valuable for the analysis of QAs where standards are unavailable.[1]
The Imperative of Cross-Validation: A Workflow
A robust cross-validation workflow ensures the accuracy and reliability of analytical data. The following diagram illustrates a typical process for the cross-validation of an LC-MS/MS method with a confirmatory GC-MS method.
Caption: A typical workflow for the cross-validation of analytical methods for quinolizidine alkaloid analysis.
Experimental Protocols for Method Validation
Method validation should be performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[13][14][15][16] The following provides a general framework for the validation of an LC-MS/MS method for QA analysis.
Step 1: Sample Preparation (Extraction)
A reliable extraction procedure is critical for accurate quantification. A commonly used method involves an acidified methanol/water extraction.[3]
-
Homogenization: Weigh a representative portion of the finely ground sample (e.g., lupin flour).
-
Extraction: Add a defined volume of acidified methanol/water solution.
-
Sonication/Shaking: Agitate the mixture to ensure efficient extraction of the alkaloids.
-
Centrifugation: Separate the solid matrix from the liquid extract.
-
Filtration: Filter the supernatant through a 0.22 µm filter prior to injection.
Step 2: LC-MS/MS Method Validation
The validation protocol should define the performance characteristics to be evaluated and the acceptance criteria.[13]
A. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[14]
-
Procedure:
-
Analyze a blank matrix sample to check for interfering peaks at the retention times of the target alkaloids.
-
Spike the blank matrix with known concentrations of the target alkaloids and assess for any co-elution or interference.
-
B. Linearity and Range:
-
Objective: To establish a linear relationship between the concentration of the analyte and the instrumental response over a defined range.[17]
-
Procedure:
-
Prepare a series of calibration standards of at least five different concentrations.
-
Inject each standard in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: A correlation coefficient (r²) of >0.99 is generally considered acceptable.[17]
C. Accuracy (as Recovery):
-
Objective: To determine the closeness of the measured value to the true value.[15]
-
Procedure:
-
Spike a blank matrix with the target alkaloids at three different concentration levels (low, medium, and high).
-
Analyze the spiked samples in triplicate.
-
Calculate the percent recovery for each analyte at each level.
-
-
Acceptance Criteria: Recovery values are typically expected to be within 80-120%.
D. Precision (Repeatability and Intermediate Precision):
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a spiked sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should typically be less than 15%.[2]
E. Limits of Detection (LOD) and Quantification (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[17]
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve or by analyzing a series of low-concentration standards.
-
Acceptance Criteria: The LOQ should be the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
The following diagram illustrates the relationship between these key validation parameters:
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ovid.com [ovid.com]
- 7. Comparative analysis of quinolizidine alkaloids from different parts of Sophora alopecuroides seeds by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.wur.nl [research.wur.nl]
- 10. mdpi.com [mdpi.com]
- 11. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. intuitionlabs.ai [intuitionlabs.ai]
Safety Operating Guide
A Guide to the Safe Disposal of Ethyloctahydro-1H-quinolizine-9a-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of ethyloctahydro-1H-quinolizine-9a-carboxylate. As researchers and drug development professionals, it is our collective responsibility to ensure that our scientific pursuits are conducted with the utmost regard for safety and environmental stewardship. This document is designed to be a practical resource, grounded in scientific principles and regulatory awareness, to facilitate the proper management of this chemical waste.
Hazard Identification and Risk Assessment
Based on the hazard statements for the methyl analogue, ethyloctahydro-1H-quinolizine-9a-carboxylate should be handled as a substance that is:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).
Quinolizidine alkaloids, the broader class to which this compound belongs, can exhibit toxicity.[1] Furthermore, nitrogen-containing heterocyclic compounds can be persistent in the environment and may pose risks to aquatic life.[2][3] Therefore, uncontrolled release into the environment must be strictly avoided.
Personal Protective Equipment (PPE)
Prior to handling ethyloctahydro-1H-quinolizine-9a-carboxylate for any purpose, including disposal, the following minimum PPE should be worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that could cause serious eye irritation. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator may be necessary. | To minimize the risk of respiratory tract irritation. |
Waste Segregation and Container Management
Proper segregation and labeling of chemical waste are paramount to ensure safe handling and disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste ethyloctahydro-1H-quinolizine-9a-carboxylate. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Incompatible Materials: Avoid mixing this waste with other chemical waste streams unless their compatibility is known. Quinolizidine alkaloids can be sensitive to pH changes, and mixing with strong acids or bases should be avoided.[4]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect the Absorbed Material: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures
The following step-by-step procedures should be followed for the disposal of ethyloctahydro-1H-quinolizine-9a-carboxylate waste.
-
Collect all waste containing ethyloctahydro-1H-quinolizine-9a-carboxylate, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in the designated hazardous waste container.
-
Once the waste container is full (do not overfill), securely seal the lid.
-
Ensure the hazardous waste label is complete and accurate, including the chemical name and accumulation start date.
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
-
Maintain a record of the waste generated and its disposal, as required by your institution and regulatory agencies.
The following diagram illustrates the decision-making workflow for the disposal of ethyloctahydro-1H-quinolizine-9a-carboxylate.
Caption: Decision workflow for proper disposal.
Environmental Considerations and Potential for Biodegradation
While chemical incineration is the standard and recommended disposal method for this type of waste, it is worth noting that some quinolizidine alkaloids have been shown to be biodegradable by certain microorganisms.[4][5] This suggests that under specific, controlled conditions, bioremediation could be a potential future avenue for the environmentally friendly disposal of this class of compounds. However, direct application of these methods in a standard laboratory setting is not advised. The primary and compliant method of disposal remains through a licensed hazardous waste contractor.
Conclusion
The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of ethyloctahydro-1H-quinolizine-9a-carboxylate, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and your EHS department for any additional requirements.
References
-
OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2006, January 4). COVER PAGE. Retrieved from [Link]
-
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
Regulations.gov. (2019, January 31). SAFETY DATA SHEET (SDS-US). Retrieved from [Link]
-
PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
PubMed. (2013, June 15). Degradation of quinolizidine alkaloids of lupin by Rhizopus oligosporus. Retrieved from [Link]
-
ACS Publications. (2002, March 12). Bacterial Removal of Quinolizidine Alkaloids and Other Carbon Sources from a Lupinus albus Aqueous Extract. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
9. Occurrence of Quinoline in the Environment and Its Advanced Treatment Technologies. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Bacterial removal of quinolizidine alkaloids from Lupinus albus flours. Retrieved from [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl octahydro-2H-quinolizine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). (1R,4R,9aS)-1-ethyl-4-(pent-4-enyl)-octahydro-1H-quinolizine. Retrieved from [Link]
-
PubMed. (2009, March 15). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Bacterial Removal of Quinolizidine Alkaloids and Other Carbon Sources from a Lupinus albus Aqueous Extract. Retrieved from [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). Retrieved from [Link]
-
PMC - NIH. (n.d.). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Retrieved from [Link]
-
PMC - NIH. (n.d.). Quinolizidine alkaloids are transported to seeds of bitter narrow-leafed lupin. Retrieved from [Link]
-
J-Global. (n.d.). (9aS)-1α-Ethyl-4β-(4-pentenyl)-1,2,3,4,7,8,9,9a-octahydro-6H-quinolizine. Retrieved from [Link]
-
MDPI. (2022, January 4). Quinolizidine-Based Variations and Antifungal Activity of Eight Lupinus Species Grown under Greenhouse Conditions. Retrieved from [Link]
-
ECHA. (n.d.). Fatty acids, coco, 2-sulfoethyl esters, sodium salts - Registration Dossier. Retrieved from [Link]
-
MDPI. (2021, September 14). A Novel Family of[2][6]Thiazino[2,3,4-ij]quinolin-4-ium Derivatives: Regioselective Synthesis Based on Unsaturated Heteroatom and Heterocyclic Compounds and Antibacterial Activity. Retrieved from [Link]
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- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of quinolizidine alkaloids of lupin by Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oaepublish.com [oaepublish.com]
Personal protective equipment for handling ethyloctahydro-1H-quinolizine-9a-carboxylate
Core Directive: The "Why" Behind the Protocol
As researchers, we often treat catalog intermediates as inert building blocks. However, ethyloctahydro-1H-quinolizine-9a-carboxylate (often associated with CAS 76211-05-7 or related stereoisomers like 19728-76-8) is a quinolizidine alkaloid derivative .
The Scientific Risk Context: Quinolizidines are pharmacologically active scaffolds found in lupin alkaloids. While the specific Safety Data Sheet (SDS) for this ester typically classifies it as an Irritant (H315/H319) or Harmful (H302), the structural homology to biologically active alkaloids dictates that we treat it with Universal Precautions for Novel Pharmaceutical Intermediates .
The primary risks are not just acute chemical burns, but potential neuroactive absorption and respiratory sensitization . This guide moves beyond compliance to ensure biological integrity.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the hazard. This compound is an organic base (amine) and an ester.
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Systemic absorption via mucous membranes; potential cholinergic modulation. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Amine functionality can disrupt the stratum corneum, facilitating transdermal uptake. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | Basic nitrogen lone pair reacts with ocular moisture, causing pH spikes and tissue damage. |
| STOT - Single Exposure | H335 | Respiratory irritation | Inhalation of aerosols/dust triggers bronchial inflammation. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety . Do not deviate from these specifications without a documented risk assessment.
| Protection Zone | Recommended Equipment | Technical Rationale & Validation |
| Hand Protection (Primary) | Nitrile (4-mil minimum) | Why: Nitrile offers excellent resistance to organic esters and amines. Validation: Check for "pinholing" by inflating the glove with air before donning. Change every 60 mins or immediately upon splash. |
| Hand Protection (High Risk) | Double Gloving / Laminate | Context: Required when handling stock solutions (>100mM) or neat oil/solid. Protocol: Inner layer: 4-mil Nitrile (White/Blue). Outer layer: 5-mil Nitrile (Purple/Black). Color contrast reveals breaches immediately. |
| Ocular | Chemical Splash Goggles | Why: Safety glasses are insufficient. Vapors from amines can bypass side-shields. Goggles provide a vapor seal. Standard: ANSI Z87.1+ D3 (Droplet/Splash). |
| Respiratory | Fume Hood (Primary) | Why: Engineering controls supersede PPE. Validation: Verify face velocity is 80–100 fpm using the hood monitor or a tissue strip test before opening the vial. |
| Respiratory (Secondary) | Respirator with P100/OV | Context: Only if work outside a hood is unavoidable (e.g., equipment maintenance). Cartridge: Organic Vapor (OV) + Particulate (P100). |
| Body | Poly-coated Lab Coat | Why: Standard cotton coats absorb liquids. Poly-coating repels organic esters. |
Operational Protocols: Handling & Workflow
The following workflow utilizes a "Zone of Control" methodology to prevent cross-contamination.
Experimental Workflow Visualization
Caption: Figure 1. Safe handling workflow emphasizing thermal equilibration to prevent hydrolysis and containment during weighing.
Critical Handling Steps (The "Senior Scientist" Nuance)
-
Thermal Equilibration:
-
The Trap: Removing the cold vial (2-8°C) and opening it immediately causes condensation. Moisture hydrolyzes the ester, degrading your compound and potentially creating acidic byproducts.
-
The Fix: Place the vial in a desiccator for 30 minutes to reach room temperature before opening.
-
-
Weighing & Static Control:
-
The Trap: Quinolizidine salts/esters can be fluffy and static-prone.
-
The Fix: Use an ionizing anti-static gun inside the weigh station. Never weigh on an open bench. If a balance enclosure is unavailable, prepare a stock solution by adding solvent directly to the tare-weighed shipping vial.
-
-
Solvent Compatibility:
-
Compatible with: Dichloromethane (DCM), Methanol, Ethyl Acetate.
-
Avoid: Prolonged exposure to water or strong acids/bases to prevent ester hydrolysis.
-
Emergency Response & Disposal
Exposure Response Logic
-
Skin Contact:
-
Immediacy: Do not wipe. Wiping drives the chemical deeper.
-
Flush: Rinse with lukewarm water for 15 minutes.
-
Neutralize: Wash with mild soap (surfactant) to remove the organic residue.
-
-
Eye Contact:
Disposal Protocol
Do not pour down the drain. This compound is potentially ecotoxic (H412/H410 often applies to alkaloids).
-
Primary Waste: Collect in "Non-Halogenated Organic Waste" (if in MeOH/EtOAc) or "Halogenated Waste" (if in DCM).
-
Contaminated Solids: Weigh boats, pipette tips, and gloves must go into Hazardous Solid Waste , not regular trash.
-
Decontamination: Wipe surfaces with 10% dilute acetic acid (to protonate and solubilize the amine) followed by ethanol.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12519345, Ethyl octahydro-2H-quinolizine-3-carboxylate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinolizine derivatives. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
